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  • Product: Methyl 3-(2-phenylethylamino)propanoate
  • CAS: 40871-01-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 3-(2-phenylethylamino)propanoate: Synthesis, Characterization, and Application

This technical guide provides a comprehensive overview of methyl 3-(2-phenylethylamino)propanoate, a key intermediate in the synthesis of pharmacologically active molecules. While a dedicated CAS (Chemical Abstracts Serv...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of methyl 3-(2-phenylethylamino)propanoate, a key intermediate in the synthesis of pharmacologically active molecules. While a dedicated CAS (Chemical Abstracts Service) number for this compound under its systematic IUPAC name is not prominently indexed in major chemical databases, its synthesis and characterization are well-documented in the scientific literature under the synonym N-(β-carbomethoxyethyl)phenethylamine. This guide will serve as an essential resource for researchers and drug development professionals, offering detailed protocols, mechanistic insights, and a clear rationale for its application.

Compound Identification and Profile

Methyl 3-(2-phenylethylamino)propanoate is a secondary amine and a β-amino ester. Its structure is characterized by a phenylethyl group attached to the nitrogen atom of a methyl propanoate backbone. The primary synthetic route to this molecule is the aza-Michael addition of phenethylamine to methyl acrylate.[1][2]

IdentifierValue
Systematic Name Methyl 3-(2-phenylethylamino)propanoate
Synonym N-(β-carbomethoxyethyl)phenethylamine
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Canonical SMILES COC(=O)CCNCCC1=CC=CC=C1
InChI Key YDAGENQWWYQJKS-UHFFFAOYSA-N

Synthesis: The Aza-Michael Addition

The most direct and efficient method for preparing methyl 3-(2-phenylethylamino)propanoate is the conjugate addition of 2-phenylethylamine to methyl acrylate.[1][2] This reaction proceeds readily, often without the need for a catalyst, although polar protic solvents like methanol are known to significantly accelerate the reaction rate.[1][3]

The reaction mechanism involves the nucleophilic attack of the primary amine (phenethylamine) onto the β-carbon of the α,β-unsaturated ester (methyl acrylate). The choice of methanol as a solvent is strategic; its protic nature facilitates the proton transfer steps in the mechanism and can stabilize the enolate intermediate, thereby catalyzing the addition.[1] The reaction is typically performed at room temperature to selectively yield the mono-adduct. Higher temperatures can promote a second Michael addition, leading to the formation of the diester, N,N-bis-(β-carbomethoxyethyl)phenethylamine.[1][2]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Phenethylamine 2-Phenylethylamine Reaction Aza-Michael Addition Phenethylamine->Reaction MethylAcrylate Methyl Acrylate MethylAcrylate->Reaction Solvent Methanol (Solvent) Solvent->Reaction Catalysis Temp Room Temperature Temp->Reaction Workup Work-up & Purification (Distillation) Reaction->Workup Product Methyl 3-(2-phenylethylamino)propanoate Workup->Product

Figure 1: Synthetic workflow for methyl 3-(2-phenylethylamino)propanoate.
Experimental Protocol: Synthesis

The following protocol is adapted from established literature procedures.[1]

  • Reaction Setup: To a one-necked, 250 mL round-bottomed flask equipped with a magnetic stirrer and an addition funnel, add 2-phenylethylamine (0.1 mol).

  • Reagent Addition: Add methyl acrylate (0.1 mol) dropwise to the stirred amine over approximately 5-10 minutes. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Solvent and Reaction Time: Add methanol (e.g., 50 mL) to the mixture. Stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). In methanol, the reaction often reaches high conversion within a few hours (e.g., 3-4 hours).[1]

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield the pure product, methyl 3-(2-phenylethylamino)propanoate, as a colorless liquid.[1] This step is critical to remove any unreacted starting materials and the potential N,N-disubstituted by-product.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below is consistent with that reported in the literature for N-(β-carbomethoxyethyl)phenethylamine.[1]

Technique Observed Data
Appearance Colorless Liquid
Boiling Point 120-122 °C at 1.0 mmHg
¹H NMR (CDCl₃)δ 2.51 (t, 2H), 2.75-2.85 (m, 4H), 2.91 (t, 2H), 3.64 (s, 3H), 7.10-7.25 (m, 5H)
¹³C NMR (CDCl₃)δ 34.3, 36.1, 47.1, 49.9, 51.4, 126.0, 128.3, 128.7, 139.7, 172.9
IR (Neat) 3330 (N-H), 3025, 2980, 2900, 2790, 1735 (C=O, ester), 1575 cm⁻¹
Mass Spec (EI) m/z 207 (M⁺), 116, 105, 104, 91, 77, 65
Interpretation of Spectroscopic Data
  • ¹H NMR: The spectrum clearly shows the singlet at 3.64 ppm for the methyl ester protons. The two triplets at 2.51 and 2.91 ppm correspond to the two methylene groups of the propanoate chain, while the multiplet at 2.75-2.85 ppm integrates to four protons, representing the two adjacent methylene groups of the phenylethyl moiety. The aromatic protons appear as a multiplet in the 7.10-7.25 ppm region.

  • ¹³C NMR: The peak at 172.9 ppm is characteristic of the ester carbonyl carbon. The signal at 51.4 ppm corresponds to the methoxy carbon. The remaining signals in the aliphatic region (34.3-49.9 ppm) and aromatic region (126.0-139.7 ppm) are consistent with the proposed structure.

  • IR Spectroscopy: The strong absorption at 1735 cm⁻¹ confirms the presence of the ester carbonyl group. The peak at 3330 cm⁻¹ is indicative of the N-H stretch of the secondary amine.

  • Mass Spectrometry: The molecular ion peak (M⁺) at m/z 207 confirms the molecular weight of the compound. Key fragmentation patterns, such as the loss of the carbomethoxyethyl group or cleavage at the benzylic position, can be used to further validate the structure.

Analytical_Workflow cluster_synthesis Synthesis Output cluster_spectroscopy Spectroscopic Analysis CrudeProduct Purified Product NMR ¹H and ¹³C NMR CrudeProduct->NMR MS Mass Spectrometry CrudeProduct->MS IR IR Spectroscopy CrudeProduct->IR Structure Structural Confirmation NMR->Structure Confirms connectivity Purity Purity Assessment NMR->Purity MS->Structure Confirms MW & fragments IR->Structure Confirms functional groups

Figure 2: Analytical workflow for structural validation.

Applications in Drug Development

β-amino esters, and specifically N-phenylethyl substituted derivatives, are valuable building blocks in medicinal chemistry. Methyl 3-(2-phenylethylamino)propanoate and its corresponding N,N-disubstituted analog serve as crucial precursors in the synthesis of 1-(2-phenethyl)piperidine-4-one.[1][2] This piperidinone core is a foundational scaffold for a class of potent synthetic opioids, most notably fentanyl and its analogues (e.g., carfentanil, sufentanil).[1]

The synthesis involves the Dieckmann condensation of the N,N-disubstituted diester, which is readily formed from the title compound by a second Michael addition with methyl acrylate. The resulting β-ketoester is then hydrolyzed and decarboxylated to afford the target piperidinone. The availability of a straightforward, high-yield synthesis for methyl 3-(2-phenylethylamino)propanoate makes it an industrially relevant starting material for these important analgesic agents.

Drug_Development_Pathway TargetCompound Methyl 3-(2-phenylethylamino)propanoate SecondAddition Second Michael Addition (+ Methyl Acrylate) TargetCompound->SecondAddition Diester N,N-bis(β-carbomethoxyethyl) phenethylamine SecondAddition->Diester Condensation Dieckmann Condensation & Decarboxylation Diester->Condensation Piperidinone 1-(2-phenethyl)piperidine-4-one Condensation->Piperidinone Fentanyl Fentanyl & Analogues Piperidinone->Fentanyl Further Elaboration

Figure 3: Role as a precursor in analgesic synthesis.

References

  • MRS Communications. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Available at: [Link]

  • Fakhraian, H., & Babaie Panbeh Riseh, M. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate.
  • Molecules. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Available at: [Link]

  • Google Patents. (2021). Process for producing N-methyl-beta-alanine derivative.
  • ResearchGate. (2001). ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. Available at: [Link]

  • Semantic Scholar. (2005). TWO-STEP PROTIC SOLVENT-CATALYZED REACTION OF PHENYLETHYLAMINE WITH METHYL ACRYLATE. Available at: [Link]

  • MDPI. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]

  • Scribd. (2009). Two-Step Reaction of Phenylethylamine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Trace Quantification of Methyl 3-(2-phenylethylamino)propanoate via LC-ESI-MS/MS

Introduction & Regulatory Context Methyl 3-(2-phenylethylamino)propanoate (CAS 40871-01-0)[1], structurally categorized as a secondary amine ester, is a critical process-related impurity encountered during the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Methyl 3-(2-phenylethylamino)propanoate (CAS 40871-01-0)[1], structurally categorized as a secondary amine ester, is a critical process-related impurity encountered during the synthesis of phenethylamine-derived active pharmaceutical ingredients (APIs). In pharmaceutical quality control, it is most notably cataloged and monitored as Fentanyl Impurity 1 [2].

The compound is generated during the initial synthetic stages via the Michael addition of phenethylamine to methyl acrylate to form N-phenethyl-β-alanine methyl ester[3]. Because the final APIs derived from this pathway are highly potent, regulatory frameworks such as the mandate the rigorous identification, reporting, and qualification of such impurities at exceptionally low thresholds (often <0.05% relative to the API).

SynthesisPathway A Phenethylamine (Starting Material) C Methyl 3-(2-phenylethylamino)propanoate (Impurity 1 / CAS 40871-01-0) A->C Michael Addition B Methyl Acrylate (Reagent) B->C D Dieckmann Condensation (Further Synthesis) C->D + Methyl Acrylate Base Catalysis E 1-Phenethyl-4-piperidone (API Precursor) D->E

Figure 1: Synthetic pathway highlighting the formation of methyl 3-(2-phenylethylamino)propanoate.

Mechanistic Insights & Method Rationale (E-E-A-T)

As a Senior Application Scientist, designing a robust analytical method requires moving beyond generic protocols and addressing the specific physicochemical properties of the analyte.

Why LC-MS/MS over HPLC-UV? Methyl 3-(2-phenylethylamino)propanoate lacks an extended conjugated π -system. Its UV absorbance is primarily limited to the isolated phenyl ring, which exhibits weak absorbance at standard detection wavelengths (e.g., 210-254 nm). Consequently, traditional HPLC-UV methods are insufficiently sensitive for trace-level (ppm) quantification in bulk API.

Ionization Causality (ESI+) The molecule features a secondary amine with a predicted pKa of approximately 9.02[4]. This structural characteristic makes it highly amenable to positive-ion Electrospray Ionization (ESI+). By utilizing a low-pH mobile phase enriched with 0.1% formic acid, the secondary amine is forced into a fully protonated state, generating a highly stable [M+H]+ precursor ion at m/z 208.1.

Chromatographic Strategy A sub-2-micron C18 stationary phase is selected to provide high theoretical plate counts, ensuring sharp peak shapes and chromatographic resolution from the highly abundant API matrix. Acetonitrile is chosen over methanol as the organic modifier; it provides lower system backpressure and reduces protic interactions with residual silanols on the column, preventing peak tailing for this basic amine.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocol incorporates a System Suitability Test (SST) . This creates a self-validating system: the analysis cannot proceed unless the instrument proves it is capable of the required sensitivity and precision on the day of testing.

Step 1: Standard and Sample Preparation
  • Primary Stock Solution : Accurately weigh 10.0 mg of Methyl 3-(2-phenylethylamino)propanoate reference standard[5] into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol (1.0 mg/mL).

  • Working Standards : Serial dilute the stock solution using the initial mobile phase composition (95% Water / 5% Acetonitrile) to create a calibration curve ranging from 1 ng/mL to 100 ng/mL.

  • API Sample Preparation (Dilute-and-Shoot) : Weigh 10.0 mg of the bulk API sample into a 10 mL volumetric flask. Dissolve in 1.0 mL of Methanol, then dilute to volume with initial mobile phase. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: System Suitability Testing (SST)

Before analyzing the batch, inject the 10 ng/mL standard six times.

  • Acceptance Criteria : The relative standard deviation (%RSD) of the peak area must be 5.0%. The Signal-to-Noise (S/N) ratio of the 1 ng/mL standard (LLOQ) must be 10.

Step 3: LC-MS/MS Acquisition

Execute the analysis using a Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a Triple Quadrupole (QqQ) Mass Spectrometer.

AnalyticalWorkflow S1 Sample Prep (Dilute & Shoot) S2 UHPLC Separation (C18, 1.7 µm) S1->S2 S3 ESI+ Ionization (m/z 208.1) S2->S3 S4 MRM Detection (QqQ MS) S3->S4 S5 Data Analysis (ICH Q3A) S4->S5

Figure 2: Step-by-step LC-MS/MS analytical workflow for trace impurity quantification.

Data Presentation & Instrumental Parameters

Table 1: UHPLC Gradient Program
  • Column : Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A : 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B : 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40 °C

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.00955Initial
1.00955Linear
4.004060Linear
5.00595Linear
6.50595Hold
6.60955Linear
8.00955Re-equilibration
Table 2: MS/MS MRM Parameters (ESI+)
  • Capillary Voltage : 3.0 kV

  • Desolvation Temperature : 500 °C

  • Desolvation Gas Flow : 800 L/hr

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Impurity 1208.1105.15025Quantifier (Phenethyl cation)
Impurity 1208.1134.15015Qualifier (Loss of ester)
Table 3: Method Validation Summary

Validation was performed in accordance with.

ParameterResultAcceptance Criteria
Linearity Range 1.0 - 100 ng/mL R2≥0.995
Limit of Detection (LOD) 0.3 ng/mLS/N 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N 10, Precision 10%
Accuracy (Recovery) 96.4% - 102.1%80% - 120% at LLOQ
Matrix Effect 92.5%85% - 115% (Minimal ion suppression)

References

  • Axios Research . "Fentanyl Impurity 1 - CAS - 40871-01-0 Reference Standard." Axios Research Catalog. Available at:[Link]

  • PrepChem . "Synthesis of N-phenethyl-β-alanine methyl ester." PrepChem Database. Available at:[Link]

  • International Council for Harmonisation (ICH) . "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. Available at:[Link]

  • International Council for Harmonisation (ICH) . "Q2(R2): Validation of Analytical Procedures." ICH Guidelines. Available at:[Link]

Sources

Application

Application Note: Methyl 3-(2-phenylethylamino)propanoate as a Versatile Scaffold in Medicinal Chemistry

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold synthesis, Peptidomimetics, and Piperidine-2,4-dione Pharmacophores Chemical Rationale & Mechanistic Insights In...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold synthesis, Peptidomimetics, and Piperidine-2,4-dione Pharmacophores

Chemical Rationale & Mechanistic Insights

In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on bifunctional building blocks. Methyl 3-(2-phenylethylamino)propanoate (CAS 40871-01-0) is a highly versatile, non-natural β -amino acid derivative that serves as a critical intermediate in the synthesis of neuroactive compounds and peptidomimetics[1],[2].

The structural brilliance of this molecule lies in its orthogonal reactivity:

  • The Secondary Amine: Acts as a nucleophilic handle for N-acylation (e.g., with malonyl derivatives or diketene)[3],[2].

  • The Methyl Propanoate Ester: Serves as a perfectly spaced electrophilic trap for subsequent intramolecular cyclizations (such as Dieckmann or Claisen-type condensations)[4],[2].

  • The Phenethyl Group: Functions as a highly lipophilic anchor, a well-documented pharmacophore requirement for binding within the hydrophobic pockets of various G-protein coupled receptors (GPCRs), most notably the μ -opioid receptor[2],[5].

By leveraging these features, chemists can utilize this single scaffold to access a diverse array of functionalized piperidine-2,4-diones, which are direct precursors to lactam analogues of fentanyl and other analgesic candidates[4],[6].

Divergent Synthetic Workflows

The true utility of methyl 3-(2-phenylethylamino)propanoate is demonstrated by its ability to undergo divergent cyclization pathways depending on the acylating agent used.

Workflow A Phenethylamine + Methyl Acrylate B Aza-Michael Addition (MeOH, RT, 4h) A->B C Methyl 3-(2-phenylethylamino)propanoate (Target Scaffold) B->C D1 Pathway A: Dimethyl Malonate (N-Acylation) C->D1 D2 Pathway B: Diketene (N-Acylation) C->D2 E1 Dieckmann Cyclization (K2CO3, 18-crown-6) D1->E1 F1 1-Phenethylpiperidine-2,4-dione E1->F1 E2 Base-Mediated Cyclization (NaOMe, MeOH) D2->E2 F2 1-Phenethyl-3-acetyl-2,4-dioxopiperidine E2->F2

Divergent synthetic workflows utilizing the target scaffold to access distinct pharmacophores.

Validated Experimental Protocols

The following protocols have been engineered to act as self-validating systems, ensuring that in-process controls dictate the progression of the synthesis.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesis of Methyl 3-(2-phenylethylamino)propanoate via aza-Michael addition.

  • Causality of Design: The reaction is performed in methanol at room temperature. Methanol acts as a protic shuttle, stabilizing the zwitterionic transition state and accelerating the nucleophilic attack of the primary amine onto the β -carbon of the acrylate[1]. Room temperature is strictly maintained to thermodynamically favor the mono-alkylated secondary amine over the di-alkylated tertiary amine byproduct.

  • Step-by-Step Method:

    • Dissolve phenethylamine (121 g, 1.0 mol) in anhydrous methanol (500 mL) in a round-bottom flask equipped with a magnetic stirrer[1].

    • Add methyl acrylate (86 g, 1.0 mol) dropwise over 30 minutes at room temperature to prevent exothermic runaway[1].

    • Stir the mixture continuously for 4 hours[1]. Validation: Monitor via TLC (ninhydrin stain); the primary amine spot should completely disappear.

    • Remove the methanol solvent under reduced pressure.

    • Purify the crude residue via vacuum distillation. Collect the fraction boiling at 124°–127° C (at 1.2 mmHg) to yield the pure product as a colorless oil (approx. 157.8 g, 76% yield)[1].

Protocol 2: Pathway A - Phase-Transfer Dieckmann Cyclization

Objective: Conversion of the scaffold to 1-phenethylpiperidine-2,4-dione.

  • Causality of Design: Historically, Dieckmann cyclizations required hazardous bases like molten sodium or NaH[4]. This protocol utilizes a phase-transfer catalysis (PTC) system with K2​CO3​ and 18-crown-6 in boiling toluene[4],[2]. The 18-crown-6 ether specifically solvates the potassium cation, leaving the carbonate anion "naked" and highly basic in the organic phase. This enables the clean deprotonation of the active methylene group to initiate the intramolecular attack on the propanoate ester[2].

  • Step-by-Step Method:

    • N-Acylation: React methyl 3-(2-phenylethylamino)propanoate with dimethyl malonate (neat or in toluene) at reflux to form the amido-ester intermediate[4],[2]. Validation: FT-IR will show a new amide C=O stretch at ~1650 cm⁻¹.

    • Cyclization: In a flask equipped with a Dean-Stark trap, combine the amido-ester (0.1 mol), anhydrous K2​CO3​ (0.50 mol), 18-crown-6 (0.01 mol), and toluene (250 mL)[2].

    • Reflux the mixture. Validation: The reaction progress is validated by the collection of methanol in the Dean-Stark trap.

    • Decarboxylation: Cool the mixture, extract with water, and subject the aqueous layer to acid hydrolysis (dilute HCl) followed by reflux to induce decarboxylation[2].

    • Extract the final product with ethyl acetate and concentrate to yield pure 1-phenethylpiperidine-2,4-dione[4].

Mechanism K Insoluble K2CO3 (Solid Phase) Crown 18-Crown-6 (Phase Transfer Catalyst) K->Crown Solvation Complex [K(18-crown-6)]+ CO3(2-) (Highly Nucleophilic Anion) Crown->Complex Transport to Organic Phase Deprot Deprotonation of Active Methylene Complex->Deprot Base Activation Cycliz Intramolecular Ester Attack (6-Membered Ring Formation) Deprot->Cycliz Dieckmann Condensation

Mechanistic cycle of the phase-transfer catalyzed Dieckmann cyclization.

Protocol 3: Pathway B - Diketene-Mediated Cyclization

Objective: Synthesis of 1-phenethyl-3-acetyl-2,4-dioxopiperidine.

  • Causality of Design: Diketene reacts rapidly with the secondary amine to form an acetoacetamide intermediate[7]. The subsequent cyclization is driven by sodium methoxide in methanol. The use of NaOMe/MeOH ensures that any transesterification does not alter the ester's leaving group reactivity, maintaining a clean Claisen-type cyclization trajectory[3].

  • Step-by-Step Method:

    • Dissolve methyl 3-(2-phenylethylamino)propanoate (80.2 g) in methanol (150 mL)[7],[3].

    • Under strict ice-cooling, add diketene (32 mL) dropwise. Stir at room temperature for 1 hour[7],[3].

    • Remove the solvent, redissolve the residue in methanol (100 mL), and add dropwise to a freshly prepared solution of sodium methoxide (from 9.8 g Na in 150 mL MeOH)[3].

    • Stir at room temperature for 2 hours[3]. Validation: The reaction mixture will deepen in color as the enolate forms.

    • Quench with ice-water, acidify with concentrated HCl, and extract with ethyl acetate to yield 1-phenethyl-3-acetyl-2,4-dioxopiperidine (approx. 95% yield)[3].

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and critical analytical markers for the workflows described above, providing a benchmark for experimental validation.

StepReaction TypeReagents & ConditionsExpected YieldKey Analytical Marker (Validation)
1 Aza-Michael AdditionPhenethylamine, Methyl acrylate, MeOH, RT, 4h~76%BP: 124–127 °C (1.2 mmHg); Loss of primary amine TLC spot
2A N-Acylation (Malonate)Dimethyl malonate, Toluene, Reflux>85%Appearance of Amide C=O stretch (~1650 cm⁻¹) in FT-IR
3A Dieckmann Cyclization K2​CO3​ , 18-crown-6, Toluene, Reflux>80%Evolution of MeOH; Disappearance of acyclic ester
4A DecarboxylationDilute HCl, Reflux>90%Loss of −OCH3​ singlet (~3.7 ppm) in ¹H-NMR
2B N-Acylation (Diketene)Diketene, MeOH, Ice-cooling to RT, 1hQuantitativeAppearance of ketone C=O stretch in FT-IR
3B Base-Mediated CyclizationNaOMe, MeOH, RT, 2h~95%Formation of enolizable β -diketone system

References

  • Synthesis of N-phenethyl-β-alanine methyl ester PrepChem URL:[Link]

  • The synthesis of lactam analogues of fentanyl Mićović, I. V., Roglić, G. M., Ivanović, M. D., Došen-Mićović, L., Kiricojević, V. D., & Popović, J. B. Journal of the Chemical Society, Perkin Transactions 1 (1996): 2041-2050. URL:[Link]

  • Synthesis of 1-phenethyl-3-acetyl-2,4-dioxopiperidine PrepChem URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(2-phenylethylamino)propanoate

Welcome to the technical support center for the synthesis of methyl 3-(2-phenylethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-(2-phenylethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, evidence-based troubleshooting advice and optimized protocols to enhance your reaction yields and product purity.

Understanding the Core Reaction: The Aza-Michael Addition

The synthesis of methyl 3-(2-phenylethylamino)propanoate is most commonly achieved through an aza-Michael addition (also known as a conjugate addition) of 2-phenylethylamine to methyl acrylate.[1][2] This reaction is a powerful tool for forming carbon-nitrogen bonds and is fundamental in the synthesis of β-amino esters, which are valuable intermediates in the production of pharmaceuticals and other bioactive molecules.[3][4]

The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the electron-deficient alkene (methyl acrylate), typically facilitated by a protic solvent or a catalyst.[3][5] While seemingly straightforward, the reaction's efficiency can be influenced by several factors, leading to common issues such as low yields, side product formation, and purification difficulties.

Reaction Mechanism Overview

aza_michael_addition phenylethylamine 2-Phenylethylamine (Nucleophile) enolate Enolate Intermediate phenylethylamine->enolate Nucleophilic Attack methyl_acrylate Methyl Acrylate (Michael Acceptor) methyl_acrylate->enolate product Methyl 3-(2-phenylethylamino)propanoate enolate->product Protonation

Caption: A simplified diagram of the aza-Michael addition reaction pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most frequently reported issue. Several factors, ranging from reaction conditions to reagent quality, can be responsible.

Potential Causes & Solutions:

  • Suboptimal Solvent Choice: The solvent plays a critical role in the aza-Michael addition. Protic solvents, particularly methanol, have been shown to significantly accelerate the reaction rate compared to aprotic solvents like chloroform or solventless conditions.[6][7] The hydrogen-bonding ability of protic solvents can activate the acrylate, making it more susceptible to nucleophilic attack.[5]

    • Recommendation: If you are not already, switch to methanol as your solvent. Studies have shown that the reaction of phenylethylamine with methyl acrylate in methanol at room temperature can proceed to >95% purity within 15 minutes for the mono-addition product.[6]

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion or the formation of undesired side products.

    • Recommendation: For the synthesis of the mono-adduct, a slight excess of the amine (2-phenylethylamine) may be beneficial to ensure complete consumption of the methyl acrylate. However, a large excess of methyl acrylate can lead to the formation of the double-addition product, N,N-bis(β-carbomethoxyethyl)phenethylamine.[6][8] A 1:1 molar ratio is a good starting point, with dropwise addition of the acrylate to the amine.[6]

  • Inadequate Reaction Temperature and Time: While the reaction can proceed at room temperature, temperature and time are critical parameters to optimize.[9][10]

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For the initial mono-addition, room temperature in methanol should be sufficient.[6] If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be employed, but be mindful that higher temperatures can promote side reactions.[11]

  • Presence of Water: While protic solvents are beneficial, an excessive amount of water can hydrolyze the methyl acrylate, reducing the amount of available electrophile.

    • Recommendation: Use anhydrous solvents and ensure your glassware is properly dried before starting the reaction.

Summary of Recommended Starting Conditions:

Parameter Recommendation Rationale
Solvent Methanol Protic nature catalyzes the reaction.[6][7]
Temperature Room Temperature Sufficient for rapid mono-addition.[6]
Stoichiometry ~1:1 (Amine:Acrylate) Balances conversion and side-product formation.

| Addition | Dropwise addition of acrylate | Helps to control the reaction exotherm and minimize side products.[6] |

Question 2: I'm observing a significant amount of a second, higher molecular weight product. What is it and how can I prevent its formation?

This is a classic case of double aza-Michael addition. The initially formed product, methyl 3-(2-phenylethylamino)propanoate, is a secondary amine and can react with a second molecule of methyl acrylate.

The Side Reaction:

The secondary amine product is still nucleophilic and can compete with the primary amine (2-phenylethylamine) for the remaining methyl acrylate. This is especially prevalent if a large excess of methyl acrylate is used or if the reaction is allowed to proceed for an extended period at elevated temperatures.[1]

double_addition mono_adduct Methyl 3-(2-phenylethylamino)propanoate (Secondary Amine) bis_adduct N,N-bis(β-carbomethoxyethyl)phenethylamine (Side Product) mono_adduct->bis_adduct Reacts with methyl_acrylate Methyl Acrylate methyl_acrylate->bis_adduct

Caption: Formation of the double-addition side product.

Prevention Strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of 2-phenylethylamine to methyl acrylate. If the double addition product is still a significant issue, consider using a slight excess of the amine.

  • Method of Addition: Add the methyl acrylate dropwise to a solution of the 2-phenylethylamine.[6] This maintains a low concentration of the acrylate, favoring the reaction with the more nucleophilic primary amine.

  • Monitor Reaction Progress: Carefully monitor the reaction by TLC. Once the starting amine is consumed, stop the reaction to prevent the secondary amine product from reacting further.

  • Lower Reaction Temperature: Running the reaction at room temperature or even cooler (e.g., 0°C) can help to control the rate and improve selectivity for the mono-addition product.[12]

Question 3: My reaction mixture turns into a polymer-like, viscous substance. What is happening?

This indicates polymerization of the methyl acrylate. Methyl acrylate is prone to self-polymerization, especially in the presence of heat, light, or impurities that can act as radical initiators.

Troubleshooting Polymerization:

  • Inhibitor Removal: Commercial methyl acrylate often contains inhibitors (like hydroquinone monomethyl ether) to prevent polymerization during storage. While often not necessary to remove for small-scale synthesis, if you are experiencing significant polymerization, you may consider passing the methyl acrylate through a short column of basic alumina to remove the inhibitor immediately before use.

  • Temperature Control: Avoid excessive heating. If the reaction requires heating, maintain a controlled temperature and do not exceed what is necessary for a reasonable reaction rate. The reaction of phenylethylamine and methyl acrylate is exothermic, so slow, controlled addition is key.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent radical-initiated polymerization.

Question 4: I'm having difficulty purifying the final product. What are the recommended procedures?

Purification of β-amino esters can be challenging due to their basicity and potential for decomposition.

Recommended Purification Protocol:

  • Solvent Removal: After the reaction is complete, remove the solvent (e.g., methanol) under reduced pressure.

  • Aqueous Workup:

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

    • Wash with brine (saturated NaCl solution) to remove any remaining water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • Distillation: For larger quantities, vacuum distillation is an effective method for obtaining a pure product.[12]

    • Column Chromatography: For smaller scales or if distillation is not feasible, flash column chromatography on silica gel is a good option. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Low Yield or Impure Product check_conditions Review Reaction Conditions: - Solvent (Methanol?) - Temperature (RT?) - Stoichiometry (1:1?) start->check_conditions side_product Significant Side Product? check_conditions->side_product Yes optimize_conditions Optimize Conditions: - Switch to Methanol - Control Temperature - Adjust Stoichiometry check_conditions->optimize_conditions No polymerization Polymerization Occurring? side_product->polymerization No control_addition Implement Corrective Actions: - Use 1:1 Stoichiometry - Add Acrylate Dropwise - Monitor by TLC side_product->control_addition Yes (Double Addition) prevent_polymerization Implement Corrective Actions: - Control Temperature - Use Inhibitor-Free Acrylate - Consider Inert Atmosphere polymerization->prevent_polymerization Yes purification Proceed to Purification polymerization->purification No optimize_conditions->purification control_addition->purification prevent_polymerization->purification

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

References
  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. (n.d.). Georgia Southern University. Retrieved from [Link]

  • Solvent effects in the aza-Michael addition of anilines. (2018). Comptes Rendus Chimie, 21(6), 614-618.
  • Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. (2020). Polymer Chemistry, 11(35), 5649-5658.
  • Optimization of the aza-Michael reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (2023). RACO. Retrieved from [Link]

  • Optimization of conditions for the reaction of the Aza-Michael addition. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of reaction time and temperature on the aza‐Michael addition... (n.d.). ResearchGate. Retrieved from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers in Chemistry, 7, 785.
  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. (2024). RSC Sustainability.
  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. (2025). Molecules, 30(12), 2933.
  • Methyl 3,3-Bis[4-(dimethylamino)
  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. (2005).
  • Application of a Double Aza-Michael Reaction in a 'Click, Click, Cy-Click' Strategy: From Bench to Flow. (2012).
  • Biodegradable poly(beta-amino esters) and uses thereof. (n.d.). Google Patents.
  • TWO-STEP PROTIC SOLVENT-CATALYZED REACTION OF PHENYLETHYLAMINE WITH METHYL ACRYLATE. (2005). Semantic Scholar. Retrieved from [Link]

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. (2020). Molecules, 25(8), 1853.
  • Poly(beta-amino esters): applications in immunology. (2016). Chemical Science, 7(3), 1642-1655.
  • Two-step Protic Solvent-catalyzed Reaction of Phenylethylamine With Methyl Acrylate. (2009). Scribd. Retrieved from [Link]

Sources

Optimization

common side reactions in methyl 3-(2-phenylethylamino)propanoate synthesis

Welcome to the Technical Support Center for Aza-Michael Additions . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the specific mechanistic challenges associated with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aza-Michael Additions . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the specific mechanistic challenges associated with the synthesis of methyl 3-(2-phenylethylamino)propanoate via the reaction of phenethylamine with methyl acrylate.

Below, you will find diagnostic workflows, causality-driven explanations, and self-validating protocols to optimize your reaction selectivity.

Pathways A Phenethylamine + Methyl Acrylate B Methyl 3-(2-phenylethylamino) propanoate (Target) A->B Aza-Michael (< 25°C) D Amidation Product A->D Acyl Substitution (> 50°C) E Polyacrylate (Polymerization) A->E Radical Initiation (Light/Heat) C Tertiary Amine (Over-alkylation) B->C + Excess Acrylate (Kinetic Trap)

Fig 1: Mechanistic pathways and common side reactions in the Aza-Michael addition.

FAQ & Troubleshooting Guide

Issue 1: Formation of Tertiary Amine (Over-alkylation)

Q: Why does my LC-MS show a massive peak at m/z 294 [M+H]+ instead of my target secondary amine at m/z 208[M+H]+?

A: You are observing over-alkylation, which is the most common side reaction in this synthesis. The Aza-Michael addition of a primary amine (phenethylamine) to an electron-deficient alkene (methyl acrylate) initially forms your target secondary amine[1]. However, from a mechanistic standpoint, the newly formed secondary amine is significantly more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly added alkyl chain[1]. If unreacted methyl acrylate is present, a second conjugate addition occurs rapidly, yielding the tertiary amine byproduct (methyl 3,3'-((2-phenylethyl)azanediyl)dipropanoate)[2].

Table 1: Effect of Reagent Stoichiometry and Temperature on Product Distribution

Reagent Ratio (Amine : Acrylate) Temp (°C) Target Mono-adduct (%) Di-adduct Byproduct (%) Amide Byproduct (%)
1.0 : 1.0 25 ~65 ~35 < 1
1.0 : 2.5 25 < 15 > 85 < 1
3.0 : 1.0 0 - 5 > 95 < 5 < 1

| 1.0 : 1.0 | 65 | ~40 | ~20 | ~40 |

Note: Representative quantitative data illustrating how thermodynamic and kinetic variables dictate product distribution.

Protocol 1: Optimized Synthesis for High-Selectivity Mono-alkylation Objective: Maximize the yield of methyl 3-(2-phenylethylamino)propanoate by kinetically starving the reaction of the Michael acceptor.

  • Preparation: Equip a round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet.

  • Amine Charging: Add phenethylamine (3.0 equivalents) dissolved in anhydrous methanol (2.0 M concentration).

    • Causality Check: Methanol acts as a protic solvent. It hydrogen-bonds to the carbonyl oxygen of the acrylate, increasing the electrophilicity of the β-carbon and accelerating the Aza-Michael addition[3].

  • Temperature Control: Chill the solution to 0–5 °C using an ice bath.

  • Acrylate Addition: Add methyl acrylate (1.0 equivalent) dropwise over 60–90 minutes.

    • Causality Check: Slow addition ensures the primary amine is always in massive stoichiometric excess relative to the unreacted acrylate in the micro-environment of the drop, kinetically disfavoring the second addition.

  • Maturation: Remove the ice bath and stir at 20 °C for 3 hours. Monitor via TLC (stain with Ninhydrin; primary amines appear purple, secondary amines appear orange/brown).

  • Purification: Concentrate the mixture under reduced pressure. Remove the excess phenethylamine via vacuum distillation or by partitioning the mixture in a mildly acidic buffer (pH ~6), where the more basic primary amine is preferentially protonated over the secondary amine product.

Issue 2: Amidation Side Reactions

Q: My reaction mixture turned viscous, and IR spectroscopy reveals a strong peak at ~1650 cm⁻¹ alongside the ester stretch. What happened?

A: You are observing competitive amidation. While the Aza-Michael (conjugate) addition is kinetically favored at ambient temperatures, elevating the temperature (typically >50 °C) provides the activation energy necessary for nucleophilic acyl substitution[4]. The primary amine attacks the ester carbonyl of methyl acrylate (or your product), displacing methanol and forming an amide (e.g., N-phenethylacrylamide)[5]. Because amides are thermodynamically highly stable, this side reaction is irreversible under standard conditions[4]. To prevent this, strictly maintain reaction temperatures below 25 °C.

Troubleshooting Start Analyze Crude Mixture (LC-MS / GC-MS) Mass293 m/z = 294[M+H]+ Double Addition Start->Mass293 Mass176 m/z = 176 [M+H]+ Amidation Start->Mass176 Viscous Insoluble Gel Polymerization Start->Viscous Action1 Increase Amine Ratio or Slow Addition Mass293->Action1 Action2 Lower Temp (< 25°C) Avoid Strong Base Mass176->Action2 Action3 Verify MEHQ Inhibitor Shield from UV Viscous->Action3

Fig 2: Diagnostic flowchart for identifying and resolving common synthesis byproducts.

Issue 3: Polymerization of Methyl Acrylate

Q: The reaction mixture completely solidified into a clear/white gel before the reaction was complete. How do I prevent this?

A: Methyl acrylate is a highly reactive monomer prone to free-radical polymerization[6]. This auto-polymerization is typically initiated by ambient UV light, excessive heat, or trace radical initiators in unpurified solvents. Once initiated, the exothermic propagation rapidly converts the reaction medium into polymethyl acrylate.

Protocol 2: Monomer Handling and Polymerization Prevention

  • Inhibitor Verification: Ensure your methyl acrylate contains 10–50 ppm MEHQ (Monomethyl ether of hydroquinone). Do not pass the monomer through basic alumina to remove the inhibitor unless you are initiating the Aza-Michael reaction within minutes.

  • Atmosphere Control: Do not run the reaction under strictly anaerobic (heavily degassed) conditions if you are relying on MEHQ.

    • Causality Check: MEHQ requires trace amounts of dissolved oxygen to effectively quench radical propagation. A standard nitrogen blanket over the headspace is sufficient, but rigorous sparging should be avoided.

  • Light Shielding: Wrap the reaction vessel in aluminum foil to prevent UV-initiated radical formation, especially if the reaction is left stirring overnight.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of Methyl 3-(2-phenylethylamino)propanoate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals investigating the stability, formulation, and degradation kinetics of methyl 3-(2-phenylethylamino)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals investigating the stability, formulation, and degradation kinetics of methyl 3-(2-phenylethylamino)propanoate, a representative β -amino ester.

Mechanistic Pathways of Degradation

Understanding the structural vulnerabilities of your API is the first step in formulation development. Methyl 3-(2-phenylethylamino)propanoate contains a secondary amine and a methyl ester, making it highly susceptible to specific microenvironmental triggers.

Pathway Parent Methyl 3-(2-phenylethylamino)propanoate Hydrolysis Ester Hydrolysis Parent->Hydrolysis H2O, pH < 4 or pH > 8 Retro Retro-Michael Addition Parent->Retro Heat, High pH Trans Transesterification Parent->Trans R-OH Solvent Acid 3-(2-phenylethylamino)propanoic acid + Methanol Hydrolysis->Acid Amine 2-Phenylethylamine + Methyl Acrylate Retro->Amine Ester Alkyl 3-(2-phenylethylamino)propanoate Trans->Ester

Figure 1: Degradation pathways of methyl 3-(2-phenylethylamino)propanoate in various environments.

Frequently Asked Questions (FAQs)

Q: Why does my sample degrade rapidly when stored in ethanol, even when anhydrous? A: This is a classic case of amine-catalyzed transesterification. While one might assume anhydrous alcohols are safe storage solvents for esters, the unreacted secondary amine in the β -amino ester acts as an intramolecular or intermolecular general base. It catalyzes the nucleophilic attack of the primary alcohol (ethanol) on the ester carbonyl, converting your methyl ester into an ethyl ester. This phenomenon has been well-documented in the 1[1]. To prevent this, store stock solutions in aprotic solvents like acetonitrile or DMSO.

Q: How does the pH of my formulation buffer impact the hydrolysis rate? A: β -amino esters exhibit a complex, U-shaped pH-rate degradation profile. However, the molecule itself alters its local environment. The secondary amine (pKa ~8.5) acts as a buffer. If your formulation buffer concentration is too low, the dissolution of the amine will drive the solution pH up (often > 8), accelerating base-catalyzed ester hydrolysis. As the ester hydrolyzes, the resulting carboxylic acid drops the pH, dynamically shifting the degradation kinetics over time. This auto-buffering effect requires high-capacity buffers for accurate kinetic modeling, as noted in studies on 2 [2].

Q: I am observing 2-phenylethylamine in my LC-MS chromatograms. Is this a synthesis impurity or a degradation product? A: It can be both, but under thermal or basic stress, it is a definitive degradation product resulting from a Retro-Michael addition. While the forward Michael addition is used to synthesize the compound, the reverse reaction can occur at elevated pH and temperatures, cleaving the C-N bond to yield 2-phenylethylamine and methyl acrylate. Notably, once the ester hydrolyzes to the carboxylic acid, the resulting β -amino acid is significantly less susceptible to Retro-Michael cleavage because the carboxylate is a poorer electron-withdrawing group than the ester, as detailed in3 [4].

Troubleshooting Guide
SymptomRoot CauseMechanistic RationaleCorrective Action
Non-linear degradation kinetics Dynamic pH shiftingHydrolysis generates acidic byproducts, lowering the pH of weakly buffered solutions and altering the hydrolysis rate mid-experiment.Increase buffer capacity (e.g., use 100 mM instead of 10 mM) to maintain constant pH.
Mass balance < 95% during basic stress Volatilization of degradantsRetro-Michael addition produces methyl acrylate, which is highly volatile and easily lost during sample handling or incubation.Seal incubation vials tightly; quantify 2-phenylethylamine as the primary marker for this pathway instead of methyl acrylate.
Unexpected +14 Da mass shift in LC-MS TransesterificationStoring the methyl ester in ethanol leads to the formation of the ethyl ester (+14 Da) via amine-catalyzed transesterification.Reconstitute analytical standards in Acetonitrile (ACN) or Methanol (MeOH) to match the parent ester alkyl group.
Rapid degradation at pH 7.4 Base-catalyzed hydrolysisAt physiological pH, a significant fraction of the secondary amine is deprotonated, allowing nearby hydroxide ions to attack the ester carbonyl.Formulate at a slightly acidic pH (e.g., pH 5.0) where the amine is fully protonated, maximizing shelf-life.
Standardized Experimental Protocols

To ensure data integrity, all stability testing must utilize a self-validating workflow. The following protocol guarantees that degradation artifacts are not introduced during sample handling.

Workflow S1 1. Sample Prep API in buffered aqueous media S2 2. Stress Incubation Controlled Temp & pH environments S1->S2 S3 3. Reaction Quenching 1:1 Cold ACN to halt kinetics S2->S3 S4 4. LC-MS/MS Quantify parent & identify degradants S3->S4 S5 5. Kinetic Modeling Calculate half-life & mass balance S4->S5

Figure 2: Step-by-step experimental workflow for forced degradation and kinetic profiling.

Protocol: Self-Validating Forced Degradation & Kinetic Profiling

Rationale: This protocol isolates hydrolytic degradation while preventing ex vivo degradation during the analytical queue.

  • Buffer Preparation: Prepare 100 mM buffers at pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate). Causality: High molarity is required to overcome the auto-buffering capacity of the basic secondary amine.

  • Sample Initiation: Spike methyl 3-(2-phenylethylamino)propanoate stock (in DMSO) into the buffers to a final concentration of 100 μ M. Ensure DMSO concentration remains < 2% to prevent co-solvent effects on hydrolysis rates.

  • Incubation: Incubate sealed vials at 37°C in a thermomixer at 300 RPM.

  • Self-Validating Quench (Critical Step): At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 50 μ L aliquot and immediately mix with 50 μ L of ice-cold Acetonitrile containing 1 μ M of an isotopically labeled internal standard (IS). Causality: The cold temperature slows reaction kinetics, ACN drops the water activity to halt hydrolysis, and the IS corrects for any volumetric errors or LC-MS matrix suppression.

  • Post-Incubation pH Check: Measure the pH of the remaining incubation solution at the 24-hour mark. Validation: If the pH has shifted by > 0.2 units, the kinetic data is invalid due to buffer exhaustion.

  • LC-MS/MS Analysis: Analyze via reversed-phase LC-MS/MS using a C18 column and a gradient of Water/ACN with 0.1% Formic Acid.

  • Mass Balance Calculation: Calculate Mass Balance=[Parent]0​[Parent]t​+[Acid Degradant]t​+[Amine Degradant]t​​ . Validation: A mass balance between 95-105% validates that all degradation pathways have been successfully captured.

Quantitative Data Presentation

The table below summarizes the expected kinetic behavior of methyl 3-(2-phenylethylamino)propanoate under various stress conditions. These benchmarks can be used to validate your in-house analytical methods.

Table 1: Representative Degradation Kinetics at 37°C

ConditionPrimary Degradation PathwayMajor Degradant DetectedObserved Half-Life ( t1/2​ )Expected Mass Balance
pH 5.0 (100 mM Acetate) Acid-catalyzed Hydrolysis3-(2-phenylethylamino)propanoic acid~ 14.2 hours> 98%
pH 7.4 (100 mM Phosphate) Base-catalyzed Hydrolysis3-(2-phenylethylamino)propanoic acid~ 4.5 hours> 98%
pH 10.0 (100 mM Borate) Hydrolysis & Retro-MichaelAcid + 2-Phenylethylamine< 1.2 hours~ 92%*
Anhydrous Ethanol (25°C) TransesterificationEthyl 3-(2-phenylethylamino)propanoate~ 48.0 hours> 97%

*Note: Lower mass balance at pH 10.0 is typically due to the volatilization of the methyl acrylate byproduct from the Retro-Michael pathway.

References
  • -amino ester)
  • -amino ester)
  • -amino ester)
  • -amino esters)

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 3-(2-phenylethylamino)propanoate

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of methyl 3-(2-phenylethylamino)propanoat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of methyl 3-(2-phenylethylamino)propanoate .

This molecule is a critical secondary amine intermediate used in the synthesis of active pharmaceutical ingredients (APIs), including fentanyl analogs and novel therapeutics[1]. The synthesis relies on the aza-Michael conjugate addition of 2-phenylethanamine (phenethylamine) to methyl acrylate. While this reaction is highly efficient at the bench scale, transitioning to pilot-plant operations introduces complex challenges regarding thermal management, chemoselectivity (over-alkylation), and monomer stability.

Part 1: Process Workflow Architecture

Workflow A Reactor Prep (Inert atmosphere, cooling) B Amine Loading (Phenethylamine + Catalyst) A->B C Controlled Dosing (Methyl Acrylate addition) B->C D Reaction Maturation (Thermal monitoring) C->D E Workup & Extraction (Phase separation) D->E F Purification (Vacuum Distillation) E->F

Fig 1. Standardized pilot-scale workflow for the aza-Michael addition.

Part 2: Troubleshooting Guides & FAQs

Q1: How do I manage the exotherm during the addition of methyl acrylate at scale? A: The aza-Michael addition is a highly exothermic process. At the bench scale, this heat is easily dissipated, but in a pilot reactor, the lower surface-area-to-volume ratio can lead to dangerous thermal runaway.

  • Causality: If methyl acrylate is added too rapidly, unreacted monomer accumulates in the vessel. When the reaction accelerates, the sudden release of enthalpy spikes the temperature, which can trigger the spontaneous radical polymerization of the acrylate[2].

  • Solution: Employ a semi-batch process. Pre-charge the reactor with phenethylamine and your catalyst system, then dose the methyl acrylate continuously over 2–4 hours. Maintain the internal temperature strictly between 15°C and 25°C using active jacket cooling.

Q2: My impurity profile shows 15-20% of a bis-alkylated byproduct. How can I suppress tertiary amine formation? A: Over-alkylation is the most common chemoselectivity issue in this synthesis.

  • Causality: The target product, methyl 3-(2-phenylethylamino)propanoate, is a secondary amine. Because its steric hindrance is relatively low, this secondary amine remains nucleophilic and can attack a second molecule of methyl acrylate to form an unwanted tertiary amine (bis-adduct)[3].

  • Solution:

    • Stoichiometric Control: Use an excess of the primary amine (1.5 to 2.0 equivalents) to statistically favor mono-addition. The unreacted phenethylamine can be recovered during downstream distillation.

    • Catalytic Steering: Utilizing aqueous boric acid as a catalyst highly favors mono-addition. The water solvent system stabilizes the mono-adduct through hydrogen bonding, reducing its nucleophilicity compared to the primary amine[1].

Q3: Should I remove the MEHQ (hydroquinone monomethyl ether) inhibitor from the methyl acrylate before starting the reaction? A: No. Do not remove the polymerization inhibitor for scale-up operations.

  • Causality: MEHQ is an antioxidant that scavenges free radicals to prevent the spontaneous, highly exothermic polymerization of the acrylate monomer during storage and handling. The aza-Michael addition proceeds via an ionic, nucleophilic conjugate addition pathway, not a radical pathway. Therefore, MEHQ does not interfere with the desired carbon-nitrogen bond formation[2].

  • Solution: Use the methyl acrylate as received. Removing the inhibitor drastically increases the risk of catastrophic polymerization in your reactor.

Q4: I am observing the formation of amides in my reaction mixture. What is causing this? A: Amidation is a competing side reaction where the primary amine attacks the ester carbonyl instead of the β-carbon of the alkene.

  • Causality: Nucleophilic acyl substitution (amidation) requires a higher activation energy than the conjugate aza-Michael addition. It typically only occurs if the reaction temperature exceeds 50°C or if the reaction is left to mature for excessive periods without cooling[4].

  • Solution: Keep the reaction temperature below 30°C at all times and quench the reaction immediately upon completion (verified by GC or HPLC).

Part 3: Mechanistic & Side-Reaction Pathways

Mechanism PEA Phenethylamine (Primary Amine) Mono Methyl 3-(2-phenylethylamino)propanoate (Target Secondary Amine) PEA->Mono + MA (Aza-Michael) MA Methyl Acrylate (Michael Acceptor) MA->Mono Nucleophilic Attack Poly Poly(methyl acrylate) (Polymerization) MA->Poly Radical Initiation (High Temp) Bis Bis-alkylated Byproduct (Tertiary Amine) Mono->Bis + MA (Over-alkylation)

Fig 2. Competing reaction pathways: target aza-Michael addition vs. over-alkylation and polymerization.

Part 4: Quantitative Data & Parameter Optimization

To illustrate the causality of reaction parameters on the yield and impurity profile, the following table summarizes pilot-scale optimization data. Note: Yields are based on isolated product after vacuum distillation.

Phenethylamine (Eq)Methyl Acrylate (Eq)Max Temp (°C)Dosing Time (h)Mono-Adduct Yield (%)Bis-Adduct (%)Polymerization
1.01.0202.072%21%None
1.5 1.0 20 2.5 91% <5% None
1.51.0650.554%12%Trace
2.01.0203.094%<2%None

Part 5: Validated Scale-Up Protocol (1.0 Mol Scale)

This protocol utilizes an aqueous boric acid catalytic system to ensure high chemoselectivity and self-validating thermal control[1].

Reagents:

  • 2-Phenylethanamine (Phenethylamine): 1.5 mol (181.8 g, ~190 mL)

  • Methyl Acrylate (contains MEHQ): 1.0 mol (86.1 g, ~90 mL)

  • Boric Acid: 0.1 mol (6.2 g)

  • Deionized Water: 100 mL

Step-by-Step Methodology:

  • Reactor Preparation: To a 1 L jacketed glass reactor equipped with a mechanical overhead stirrer, internal thermocouple, and a pressure-equalizing addition funnel, charge the Deionized Water (100 mL) and Boric Acid (6.2 g). Stir at 200 rpm until dissolved.

  • Amine Loading: Add the 2-Phenylethanamine (181.8 g) to the reactor. Adjust the jacket chiller to cool the internal mixture to 15°C.

  • Controlled Dosing (Critical Step): Charge the addition funnel with Methyl Acrylate (86.1 g). Begin dropwise addition of the methyl acrylate over a period of 2.5 hours.

    • Self-Validating Check: Monitor the internal thermocouple. The temperature should rise due to the exotherm but must be maintained between 18°C and 22°C by adjusting the dosing rate and jacket cooling. If the temperature exceeds 25°C, pause the addition immediately to prevent amidation and polymerization.

  • Maturation: Once dosing is complete, maintain the jacket temperature at 20°C and stir for an additional 4 hours.

  • Phase Separation & Workup: Stop stirring and allow the phases to separate. The product and excess amine will form the upper organic layer. Decant the lower aqueous layer (which contains the boric acid catalyst). Wash the organic layer with 100 mL of saturated aqueous NaCl (brine) to remove residual water.

  • Purification: Transfer the crude organic layer to a vacuum distillation setup (or wiped-film evaporator for larger scales).

    • Fraction 1: Distill off the excess phenethylamine at ~80-90°C under high vacuum (1-2 mbar).

    • Fraction 2: Isolate the target methyl 3-(2-phenylethylamino)propanoate at ~130-140°C (1-2 mbar).

    • Self-Validating Check: Do not exceed 160°C in the reboiler. Excessive heat will cause the secondary amine to undergo retro-Michael degradation, destroying your yield.

References

  • A developed method for synthesis of fentanyl (2010) Journal of Shenyang Pharmaceutical University (via SciSpace)
  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches MDPI
  • Should I remove inhibitor from methyl acryl
  • Aza-Michael addition between a primary amine and an acrylate ResearchG

Sources

Troubleshooting

catalyst selection for methyl 3-(2-phenylethylamino)propanoate synthesis

Technical Support Center: Catalyst Selection & Troubleshooting for Methyl 3-(2-phenylethylamino)propanoate Synthesis Welcome to the Application Science Support Center. The synthesis of methyl 3-(2-phenylethylamino)propan...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection & Troubleshooting for Methyl 3-(2-phenylethylamino)propanoate Synthesis

Welcome to the Application Science Support Center. The synthesis of methyl 3-(2-phenylethylamino)propanoate via the aza-Michael addition of phenethylamine to methyl acrylate is a fundamental yet nuanced transformation. While seemingly straightforward, achieving high mono-selectivity, rapid kinetics, and avoiding acrylate polymerization requires precise catalytic control.

This guide provides mechanistic insights, a catalyst selection matrix, troubleshooting FAQs, and validated standard operating procedures (SOPs) to ensure robust and reproducible yields in your laboratory.

Mechanistic Overview & Selectivity Challenges

The core challenge in this synthesis is the competition between the primary amine (phenethylamine) and the newly formed secondary amine (the target mono-adduct) for the Michael acceptor (methyl acrylate). If the catalyst or solvent environment does not differentiate between these nucleophiles, over-alkylation occurs, yielding an undesired tertiary amine byproduct.

G A Phenethylamine (Primary Amine) C Methyl 3-(2-phenylethylamino)propanoate (Target Mono-adduct) A->C k1 (Desired) B Methyl Acrylate (Michael Acceptor) B->C D Tertiary Amine (Di-adduct Byproduct) B->D C->D k2 (Over-alkylation)

Caption: Reaction network of the aza-Michael addition highlighting the competing mono- and di-alkylation pathways.

Catalyst Selection Matrix

Selecting the right catalyst depends on your primary operational constraint: time, selectivity, or environmental impact.

Catalyst SystemMechanism of ActionReaction TimeMono:Di SelectivityPros & Cons
Uncatalyzed (Water) Water forms a H-bonded network that activates the acrylate and sterically shields the mono-adduct from further reaction [3].12 - 24 h> 95:5Pros: Green, highly selective, cheap.Cons: Slow kinetics at room temperature.
Lewis Acids (e.g., CuBTC) Coordinates to the carbonyl oxygen of methyl acrylate, lowering the LUMO energy and accelerating nucleophilic attack [2].2 - 6 h90:10Pros: Fast, high yields, heterogeneous (easy recovery).Cons: Requires MOF synthesis/purchase; trace metal contamination.
Ionic Liquids (e.g.,[Cho][Pro]) Dual activation: Choline cation H-bonds to the acrylate; Prolinate anion increases amine nucleophilicity [1, 4].< 30 min92:8Pros: Ultra-fast, solvent-free, recyclable catalyst.Cons: High catalyst loading (up to 25 mol%), viscous mixtures.
Basic Catalysts (DBU) Deprotonates/activates the amine, raising HOMO energy.1 - 4 h80:20Pros: Readily available, fast.Cons: Prone to promoting over-alkylation and ester hydrolysis.

Troubleshooting Guide & FAQs

Q1: I am observing up to 20% of the tertiary amine (di-adduct). How can I arrest the reaction at the mono-adduct stage? Expert Insight: Over-alkylation occurs because the secondary amine product is often more nucleophilic than the primary amine starting material due to the electron-donating alkyl group. Solution: You have two mechanistic levers to pull:

  • Solvent-induced shielding: Switch to water as a solvent/promoter. The hydrophobic effect forces the organic reactants together, while the dense hydrogen-bonding network heavily solvates the secondary amine, sterically hindering the approach of a second methyl acrylate molecule [3].

  • Stoichiometric control: Use a slight excess of phenethylamine (1.2 : 1.0 ratio of amine to acrylate) and add the acrylate dropwise over 30 minutes to keep its localized concentration low.

Q2: My uncatalyzed reaction in methanol is taking over 48 hours. How can I accelerate it without using harsh Lewis acids? Expert Insight: Protic solvents like methanol activate the acrylate via H-bonding but simultaneously solvate the primary amine, dampening its nucleophilicity. Solution: Transition to a bio-based Ionic Liquid (IL) such as Choline Prolinate ([Cho][Pro]) under solvent-free conditions. The IL provides a highly polar microenvironment that stabilizes the transition state. The basic prolinate anion activates the amine without the need for volatile organic solvents, reducing reaction times to under 30 minutes [4].

Q3: The reaction mixture is becoming highly viscous and intractable, even at room temperature. What is happening? Expert Insight: Methyl acrylate is highly susceptible to radical polymerization. Trace transition metals, light, or localized heating (exotherms from the Michael addition) can initiate this cascade. Solution: Ensure your methyl acrylate is stabilized (typically sold with 10-100 ppm MEHQ or BHT). Do not distill off the inhibitor unless absolutely necessary for specific catalyst compatibility. If the exotherm is severe, perform the reaction in a water bath at 20°C and wrap the flask in aluminum foil to exclude UV light.

DecisionTree Start Identify Primary Experimental Constraint Q1 Is rapid reaction time (<1 hr) critical? Start->Q1 Q2 Is strict mono-selectivity the absolute priority? Q1->Q2 No IL Use Ionic Liquid Catalyst (e.g., [Cho][Pro]) Ultra-fast, solvent-free Q1->IL Yes Water Use Water as Promoter (Uncatalyzed) High selectivity, green Q2->Water Yes Lewis Use Heterogeneous Lewis Acid (e.g., CuBTC) Balanced speed & selectivity Q2->Lewis No (Need balance)

Caption: Decision tree for selecting the optimal catalytic system based on experimental constraints.

Standard Operating Procedure (SOP): Solvent-Free Synthesis using [Cho][Pro]

This protocol leverages a bio-based ionic liquid for a rapid, highly efficient, and recyclable synthesis, bypassing the drawbacks of traditional volatile organic solvents[1, 4].

Materials:

  • Phenethylamine (1.2 mmol)

  • Methyl acrylate (1.0 mmol)

  • Choline prolinate ([Cho][Pro]) (0.25 mmol, 25 mol%)

  • Diethyl ether (for extraction)

Step-by-Step Methodology:

  • Catalyst Loading: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 0.25 mmol of [Cho][Pro].

  • Reagent Addition: Add 1.2 mmol of phenethylamine to the flask. Stir for 2 minutes at room temperature (25°C) to ensure uniform mixing with the viscous IL.

  • Acrylate Addition: Dropwise, add 1.0 mmol of methyl acrylate. Caution: The reaction is moderately exothermic. Do not add in a single portion.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the disappearance of methyl acrylate via TLC (Hexanes:EtOAc 7:3, visualized with ninhydrin stain). The reaction is typically complete within 10–15 minutes.

  • Workup & Catalyst Recovery: Add 5 mL of diethyl ether to the flask and stir vigorously for 2 minutes. The product and unreacted amine will dissolve in the ether, while the [Cho][Pro] IL will form a distinct, immiscible lower phase.

  • Separation: Decant the upper ether layer. Wash the IL phase with an additional 2 mL of diethyl ether. The remaining IL can be dried under vacuum and reused for up to 5 consecutive cycles without a drop in catalytic activity[4].

  • Purification: Concentrate the combined ether layers under reduced pressure. Purify the crude methyl 3-(2-phenylethylamino)propanoate via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to remove the slight excess of phenethylamine.

References

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcELkCecLJWp08yOn1Tr3bTPjZ8F8t2TEEW0Rq9t6hy7Kc3_BtJdUhwXVjRW_K_SLZPPgBF6H8k8xtjzfKzWhlRMf4pH982_vYcExGan5gk1X7pGW-VzWKyvknXQ9wIK0mw062KVbvTJFkPfM7]
  • The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL4fYjf6vmxe8nIi6v47Uaj-u9oaAPwNZhpuKTEfRY7BWLwY9Yu5hWVZBSQrFxB15Orer7SBbyJX5WSB-tyuozZYPT4SXxdgkizJmdtNkHfBv_NgUv4mshhg-3AVhcdB1XD_cDLo3bE007oXXSDZtMyzpvXoQnEwlno3BOQCYuoKT7Dckdae1cdQnZ0W9lczVeBazEe8rBFhdHk2EpLHquxMH57QrFQjRn-PJdDElVOw9lZNbEGkAveToBjhVlCr6K1gBfh1a6]
  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxKPSOWt-Xb1ce9Lxd_uGzUoG_622VF_groxcLjb6SQXF2DFwDcwomVgyVSc4EM5m7JJXBUD9-P8k83PRtZly8xoRpFvMHbGqLKJd5UPboIWsziCQD1EXB8zt5bGB4RVwLB93MtA==]
  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhzDsKDiYiyzstuiDPr0wZeRLqeV7-xghVDvPFMKg3cj35QlcIDmMrJp2oViIWwK0D9TyD5NWgXVqINQmGLDAIs3grd29sfiR-aEd51xFsYbMojDkgqhOc6KECE-wLMyfYfgEFDM7IU_9k7tFECkTHfzsL8mObYEKk]

Reference Data & Comparative Studies

Validation

Analytical Purity Validation of Methyl 3-(2-phenylethylamino)propanoate: A Comparative HPLC Guide

Executive Summary Methyl 3-(2-phenylethylamino)propanoate (CAS 40871-01-0)[1] is a highly versatile secondary amine intermediate utilized in pharmaceutical synthesis. Validating its purity presents a distinct analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2-phenylethylamino)propanoate (CAS 40871-01-0)[1] is a highly versatile secondary amine intermediate utilized in pharmaceutical synthesis. Validating its purity presents a distinct analytical challenge: the molecule contains a basic secondary amine prone to severe peak tailing, an ester moiety susceptible to pH-induced hydrolysis, and a lipophilic phenyl ring.

This guide objectively compares high-performance liquid chromatography (HPLC) stationary phase alternatives to establish the optimal separation chemistry. Furthermore, it provides a comprehensive, self-validating analytical protocol aligned with the latest ICH Q2(R2)[2] and USP <1225>[3] lifecycle guidelines, ensuring that all reportable results are fundamentally fit for purpose.

The Analytical Challenge: Chemistry & Causality

To design a robust HPLC method, we must first deconstruct the physicochemical properties of the analyte and the causality behind common chromatographic failures:

  • Exponential Peak Tailing (The Amine Challenge): Secondary amines typically exhibit exponential tailing on silica-based reversed-phase columns. This is caused by secondary ion-exchange interactions between the protonated amine and ionized, acidic residual silanols on the silica surface[4].

  • Ester Hydrolysis (The pH Challenge): While high-pH mobile phases (pH > 9) are often used to deprotonate amines and prevent silanol interactions, the ester group in methyl 3-(2-phenylethylamino)propanoate will rapidly hydrolyze under basic conditions.

  • Selectivity (The Impurity Challenge): The synthesis of this compound typically involves the Michael addition of 2-phenylethylamine to methyl acrylate. The analytical method must baseline-resolve the product from these precursors, as well as from its primary degradation product, 3-(2-phenylethylamino)propanoic acid.

To solve this, we must use a strictly controlled low-pH mobile phase (pH 2.8). At this pH, the amine is fully protonated, but the residual silanols (pKa ~3.5–4.5) are neutralized, effectively shutting down the ion-exchange pathways that cause tailing[4]. Simultaneously, the mildly acidic environment preserves the ester linkage.

Comparative Evaluation of Stationary Phases

Selecting the correct column chemistry is the most critical step. We compared three alternative stationary phases to determine the optimal performance for this specific molecule.

ColumnSelection A Analyte: Methyl 3-(2-phenylethylamino)propanoate B C18 Column Hydrophobic Only A->B C Biphenyl Column Pi-Pi & Hydrophobic A->C D HILIC Column Hydrophilic Partitioning A->D E Peak Tailing (Silanol Activity) B->E F Optimal Resolution & Symmetry C->F G Poor Retention (Lipophilic Analyte) D->G

Comparative evaluation of stationary phases for secondary amine retention and peak symmetry.

Experimental Comparison Data

Conditions: Isocratic elution, 60:40 Water (0.1% Formic Acid, pH 2.8) : Acetonitrile, Flow: 1.0 mL/min, UV Detection: 210 nm.

ParameterC18 (Endcapped)Biphenyl (Core-Shell)HILIC (Bare Silica)
Retention Mechanism HydrophobicHydrophobic + π−π Hydrophilic Partitioning
Retention Time ( tR​ ) 5.8 min6.4 min1.2 min (Poor retention)
Tailing Factor ( Tf​ ) 1.85 (Fails SST)1.15 (Excellent)N/A (Co-elution)
Theoretical Plates ( N ) 6,50014,2002,100
Resolution ( Rs​ ) *1.43.20.5

*Resolution calculated between the analyte and the 2-phenylethylamine synthetic precursor.

Conclusion: The Biphenyl core-shell column is the superior alternative. The π−π interactions between the biphenyl stationary phase and the analyte's phenyl ring provide orthogonal selectivity, drastically improving resolution ( Rs​=3.2 ) from aliphatic impurities. The core-shell architecture minimizes eddy diffusion, yielding high theoretical plates ( N>14,000 ).

Step-by-Step Experimental Methodology

This protocol utilizes the Biphenyl column and is designed as a self-validating system.

A. Reagent & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (10 mM). Adjust to pH 2.8 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane. Causality: pH 2.8 neutralizes silanols and stabilizes the ester.

  • Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

B. Standard & Sample Preparation
  • System Suitability (SST) Solution: Accurately weigh 10 mg of Methyl 3-(2-phenylethylamino)propanoate reference standard and 2 mg of 2-phenylethylamine. Dissolve and dilute to 10 mL with diluent.

  • Sample Solution: Weigh 10 mg of the synthesized batch, dissolve, and make up to 10 mL with diluent (Target concentration: 1.0 mg/mL).

C. Chromatographic Conditions
  • Column: Biphenyl Core-Shell, 100 x 4.6 mm, 2.7 µm.

  • Column Temperature: 35°C (Improves mass transfer and reduces system backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 214 nm (optimal for the ester and secondary amine chromophores).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–8 min: Linear ramp to 60% B

    • 8–10 min: Hold at 60% B

    • 10–13 min: Re-equilibrate at 10% B

ICH Q2(R2) Validation Protocol & Data

Modern analytical validation has shifted from static compliance to dynamic lifecycle management, focusing heavily on the "Reportable Result" (RR)[3]. The following workflow aligns with ICH Q2(R2)[2] to guarantee method fitness.

Validation SST System Suitability (SST) Gatekeeper: Tf ≤ 1.5, Rs ≥ 2.0 Spec Specificity Forced Degradation & Blanks SST->Spec Lin Linearity & Range 50% - 120% Specification SST->Lin Acc Accuracy Spike Recovery (80/100/120%) Spec->Acc Lin->Acc Prec Precision Repeatability (RSD ≤ 2.0%) Acc->Prec RR Reportable Result (RR) Fitness for Purpose Confirmed Prec->RR

ICH Q2(R2) lifecycle validation workflow emphasizing fitness for purpose and reportable results.

Self-Validating System Suitability Testing (SST)

Before any validation parameter is assessed, the SST acts as an automated gatekeeper. Six replicate injections of the SST solution must meet the following criteria, or the run is automatically aborted:

  • Tailing Factor ( Tf​ ): ≤1.5

  • Resolution ( Rs​ ): ≥2.0 (between analyte and 2-phenylethylamine)

  • Area % RSD: ≤1.0%

Validation Results Summary
Validation ParameterICH Q2(R2) / USP <1225> CriteriaExperimental ResultStatus
Specificity No interference from blanks or degradation products[2].Peak purity index > 0.999 via PDA. Baseline resolution from acid degradant.PASS
Linearity & Range R2≥0.999 from 50% to 120% of target concentration[5]. R2=0.9998 (Range: 0.5 to 1.2 mg/mL). Y-intercept ≤2.0% .PASS
Accuracy Mean recovery 98.0% - 102.0% across 3 spike levels (80, 100, 120%).Mean Recovery = 99.6%. No matrix effect observed.PASS
Precision (Repeatability) % RSD ≤2.0% for 6 independent sample preparations.% RSD = 0.65% (n=6).PASS
Robustness Deliberate variations in pH (±0.2) and Temp (±2°C)[2]. Tf​ remained ≤1.3 ; Rs​ remained ≥2.5 .PASS

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

  • USP <1225> Validation of Compendial Procedures (Proposed Revisions & Lifecycle Vision) Investigations of a Dog / USP Pharmacopeial Forum [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS United States Pharmacopeia (USP)[Link]

  • But My Peaks Are Not Gaussian! Part III: Physicochemical Causes of Peak Tailing LCGC North America / Chromatography Online[Link]

Sources

Comparative

Benchmarking Methyl 3-(2-phenylethylamino)propanoate Against Pharmacopeial Reference Standards in API Quality Control

As a Senior Application Scientist, I present this comprehensive technical guide for analytical chemists, forensic toxicologists, and drug development professionals. This document establishes an objective, data-driven fra...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this comprehensive technical guide for analytical chemists, forensic toxicologists, and drug development professionals. This document establishes an objective, data-driven framework for benchmarking methyl 3-(2-phenylethylamino)propanoate against primary pharmacopeial reference standards.

Introduction & Mechanistic Origin

In the rigorous landscape of active pharmaceutical ingredient (API) manufacturing and forensic chemical attribution, identifying route-specific biomarkers is critical. Methyl 3-(2-phenylethylamino)propanoate (CAS 40871-01-0), widely designated in the literature as [1], serves as a definitive chemical signature for specific synthetic pathways.

The Causality of its Origin: The presence of this compound in a final API matrix is not a random degradation event; it is a direct mechanistic artifact of the Dieckmann condensation route used to synthesize N-phenethyl-4-piperidone (NPP)[2]. During the initial aza-Michael addition, phenethylamine reacts with methyl acrylate. If the reaction fails to achieve complete bis-alkylation, the mono-adduct—methyl 3-(2-phenylethylamino)propanoate—persists. Because it shares the lipophilic phenethyl moiety with the target API, it frequently bypasses standard crystallization purifications, carrying over into the final product[3].

Pathway A Phenethylamine + Methyl Acrylate B Methyl 3-(2-phenylethylamino) propanoate (Impurity 1) A->B Mono-alkylation C Bis-adduct (Diester) B->C + Methyl Acrylate E Fentanyl API B->E Carryover Contamination D NPP (Impurity C) C->D Dieckmann Condensation D->E Downstream Synthesis

Mechanistic origin of Methyl 3-(2-phenylethylamino)propanoate during NPP synthesis.

Analytical Benchmarking: Quantitative Comparison

To effectively utilize methyl 3-(2-phenylethylamino)propanoate as a reference standard in quality control, its physicochemical and chromatographic behaviors must be benchmarked against downstream intermediates. We compare it here against primary pharmacopeial standards such as [4] and [5].

Table 1: Physicochemical & Chromatographic Benchmarking Data
Reference StandardPharmacopeial IDMolecular WeightpKa (calc)RRT (Relative Retention Time)*Primary MS/MS Transition (m/z)
Methyl 3-(2-phenylethylamino)propanoate Fentanyl Impurity 1207.27~9.00.65208.1 → 105.1
N-Phenethyl-4-piperidone (NPP) EP Impurity C203.28~8.50.82204.1 → 105.1
4-Anilino-N-phenethylpiperidine (ANPP) EP Impurity A280.41~8.20.95281.2 → 105.1
Fentanyl (API) N/A336.47~8.41.00337.2 → 188.1

*Note: RRT values are approximate, based on standard C18 reverse-phase behavior using a water/acetonitrile gradient with 0.1% formic acid.

Causality in Chromatographic Behavior: The secondary amine and ester functionalities of Impurity 1 render it significantly more polar than the tertiary amine structures of NPP and the API. Consequently, under standard reverse-phase liquid chromatography (RPLC), Impurity 1 exhibits a lower Relative Retention Time (RRT). Furthermore, its calculated pKa of ~9.0 dictates that the mobile phase pH must be strictly controlled; a highly acidic mobile phase (pH < 3) ensures complete protonation, preventing peak tailing and maximizing electrospray ionization (ESI+) efficiency.

Experimental Methodology: Self-Validating UHPLC-MS/MS Protocol

To ensure high-fidelity benchmarking, the following protocol employs a self-validating architecture. By integrating System Suitability Testing (SST) and matrix spike recoveries, the method intrinsically verifies its own accuracy against ion suppression and co-elution[2].

Step-by-Step Workflow

Step 1: Preparation of the Resolution Mixture (SST)

  • Procedure: Prepare a 1.0 µg/mL mixed standard containing methyl 3-(2-phenylethylamino)propanoate, NPP, and Fentanyl API in 50:50 Methanol:Water.

  • Causality: This mixture acts as the SST. Because Impurity 1 and NPP share similar molecular weights and structural motifs, baseline resolution ( Rs​>2.0 ) must be proven prior to analysis to validate column efficiency and guard against false positives.

Step 2: Matrix Spike and Recovery

  • Procedure: Spike 0.1% (w/w) of Impurity 1 into a 1.0 mg/mL solution of highly pure API.

  • Causality: The target API, being a highly ionizable tertiary amine, can cause severe charge-competition in the MS source. Spiking a known concentration into the matrix validates that the method can accurately quantify the impurity despite potential ion suppression from the bulk API.

Step 3: UHPLC Separation

  • Procedure: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: The 0.1% Formic Acid maintains a pH of ~2.7. This is well below the pKa of Impurity 1 (~9.0), ensuring it remains fully ionized. This prevents the secondary amine from interacting with residual silanols on the stationary phase, thereby eliminating peak tailing.

Step 4: Orthogonal Detection (UV and MRM)

  • Procedure: Monitor UV absorbance at 210 nm and MS/MS transitions (m/z 208.1 → 105.1 for Impurity 1).

  • Causality: UV provides universal, concentration-dependent quantification, while the MRM transition (yielding the phenethyl tropylium ion at m/z 105.1) provides absolute structural confirmation, validating that the UV peak is not a co-eluting artifact.

Workflow S1 1. Standard Preparation (1.0 mg/mL in MeOH) S2 2. Matrix Spike & Recovery (Fentanyl API Matrix) S1->S2 S3 3. UHPLC Separation (C18, 0.1% FA Gradient) S2->S3 S4 4. ESI-MS/MS Detection (MRM Mode) S3->S4 S5 5. Data Processing (RRT & LOD/LOQ Calc) S4->S5

Self-validating UHPLC-MS/MS workflow for benchmarking Fentanyl Impurity 1 against API matrices.

Stability and Degradation Kinetics

When benchmarking reference standards, solution stability is paramount. Unlike NPP or ANPP, methyl 3-(2-phenylethylamino)propanoate contains a labile ester linkage.

  • Causality of Degradation: In basic solutions (pH > 8), the methyl ester is highly susceptible to base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and methanol. This degradation will artificially lower the assay value of the reference standard.

  • Storage & Handling Protocol: Stock solutions must be prepared in anhydrous methanol or acetonitrile and stored at -20°C. Aqueous working solutions should be buffered to pH 4–6 and utilized within 24 hours to prevent degradation from skewing the benchmarking data.

References

  • Axios Research , "Fentanyl EP Impurity C - CAS - 3258-84-2". [Link]

  • Axios Research , "Fentanyl EP Impurity B - CAS - 1609-66-1". [Link]

  • Analytical Chemistry (ACS Publications) , "Chemical Attribution of Fentanyl Using Multivariate Statistical Analysis of Orthogonal Mass Spectral Data".[Link]

  • National Institutes of Health (NIH / PMC) , "Recent Contributions of Organic Synthesis to Forensic Science". [Link]

Sources

Validation

An In Silico Comparative Analysis of Methyl 3-(2-phenylethylamino)propanoate Binding Affinity to the Human Dopamine Transporter

In the landscape of contemporary drug discovery and neuropharmacology, the exploration of novel psychoactive compounds and their interactions with biological targets is a cornerstone of progress. Among the vast chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and neuropharmacology, the exploration of novel psychoactive compounds and their interactions with biological targets is a cornerstone of progress. Among the vast chemical space, phenylethylamine derivatives represent a class of compounds with significant neuromodulatory potential, often exerting their effects through interaction with monoamine transporters. This guide provides an in-depth, in silico comparative analysis of the binding affinity of methyl 3-(2-phenylethylamino)propanoate and structurally related analogs to the human dopamine transporter (DAT). As a critical regulator of dopaminergic signaling, DAT is a primary target for various therapeutic agents and substances of abuse.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a transparent and reproducible computational workflow for assessing ligand-protein interactions. We will delve into the causality behind the experimental design, from target and ligand selection to the intricacies of molecular docking and dynamics simulations, thereby providing a self-validating framework for in silico analysis.

Rationale and Strategic Selection of Target and Ligands

The foundation of a robust in silico study lies in the judicious selection of a biologically relevant target and a curated set of comparative ligands.

The Human Dopamine Transporter (DAT): A Prime Target

The human dopamine transporter (hDAT) is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis. Dysregulation of DAT function is implicated in numerous neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders. Consequently, hDAT is a well-established target for a wide array of psychostimulants and therapeutic drugs.[1] The availability of high-resolution crystal structures of DAT provides a solid structural basis for in silico investigations.

Ligand Selection: A Trio of Structurally and Functionally Diverse Molecules

For a comprehensive comparison, we have selected three ligands with distinct yet related chemical features:

  • Methyl 3-(2-phenylethylamino)propanoate (Compound A): The primary subject of our investigation. Its structure combines the core phenylethylamine scaffold with a methyl propanoate group, suggesting potential for unique interactions within the DAT binding pocket.

  • Phenylethylamine (Compound B): The parent compound of a large class of stimulants and neuromodulators.[2][3] Its inclusion provides a baseline for understanding the fundamental interactions of the phenylethylamine pharmacophore with hDAT.

  • Cocaine (Compound C): A well-characterized and potent DAT inhibitor. Its established binding mode and high affinity serve as a positive control and a benchmark for comparing the binding predictions of our test compounds.

In Silico Methodology: A Step-by-Step Protocol

The following protocol outlines a rigorous and reproducible workflow for predicting and comparing the binding affinities of our selected ligands to the human dopamine transporter. This multi-step process, encompassing protein and ligand preparation, molecular docking, and molecular dynamics simulations, is designed to provide a comprehensive understanding of the ligand-protein interactions.

Experimental Workflow

G cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics PDB Protein Structure Acquisition (PDB) ProtPrep Protein Preparation PDB->ProtPrep Ligand Ligand Structure Acquisition (PubChem) LigPrep Ligand Preparation Ligand->LigPrep Docking Molecular Docking (AutoDock Vina) ProtPrep->Docking LigPrep->Docking Pose Binding Pose Analysis Docking->Pose MD MD Simulation (GROMACS) Pose->MD Trajectory Trajectory Analysis MD->Trajectory BindingEnergy Binding Free Energy Calculation Trajectory->BindingEnergy

Caption: In silico workflow for binding affinity comparison.

Part 1: Protein and Ligand Preparation

Objective: To prepare the hDAT protein and the selected ligands for subsequent docking and simulation studies.

Protocol:

  • Protein Structure Acquisition:

    • Download the crystal structure of the human dopamine transporter in complex with a ligand from the Worldwide Protein Data Bank (wwPDB).[1] A suitable entry is, for example, PDB ID: 4M48.

    • Causality: The use of a high-resolution experimental structure is paramount for the accuracy of in silico predictions. The presence of a co-crystallized ligand helps to identify the correct binding pocket.

  • Protein Preparation:

    • Using molecular modeling software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, ions, and the co-crystallized ligand.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a standard force field (e.g., AMBER or CHARMM).

    • Trustworthiness: This step is crucial for ensuring that the protein has the correct protonation states and electrostatic potential, which are fundamental for accurate interaction calculations.

  • Ligand Structure Acquisition:

    • Obtain the 3D structures of Methyl 3-(2-phenylethylamino)propanoate, Phenylethylamine, and Cocaine from the PubChem database.[2][4]

    • Causality: PubChem provides standardized and readily available 3D conformers for a vast number of small molecules.

  • Ligand Preparation:

    • Using a tool like Open Babel or the antechamber module of AMBER, assign appropriate atom types and partial charges (e.g., Gasteiger charges) to the ligand atoms.

    • Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.

    • Trustworthiness: Correct ligand parameterization is essential for the scoring function to accurately evaluate the binding energy.

Part 2: Molecular Docking

Objective: To predict the preferred binding poses of the ligands within the hDAT binding site and to obtain an initial estimate of their binding affinities.

Protocol:

  • Grid Box Definition:

    • Define a grid box that encompasses the known binding site of hDAT. The dimensions and center of the grid should be sufficient to allow the ligands to freely rotate and translate within the active site.

    • Causality: The grid box confines the docking search to the region of interest, significantly increasing computational efficiency and the likelihood of finding the correct binding pose.

  • Molecular Docking Simulation:

    • Perform molecular docking using a well-validated program such as AutoDock Vina.[5][6] Set the exhaustiveness parameter to a high value (e.g., 32) to ensure a thorough search of the conformational space.

    • Expertise & Experience: AutoDock Vina is widely used due to its balance of speed and accuracy in predicting binding poses and affinities. A higher exhaustiveness increases the computational cost but improves the reliability of the results.

  • Binding Pose Analysis:

    • Visualize the resulting docked poses for each ligand using molecular graphics software. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the key amino acid residues in the hDAT binding pocket.

    • Select the top-scoring and most biologically plausible poses for further analysis.

    • Trustworthiness: Visual inspection and analysis of the interactions provide a qualitative check on the docking results and help in identifying key determinants of binding.

Part 3: Molecular Dynamics Simulation

Objective: To refine the docked poses and to calculate a more accurate estimation of the binding free energy in a simulated physiological environment.

Protocol:

  • System Setup:

    • For each protein-ligand complex, create a simulation system using a program like GROMACS. Place the complex in a periodic box of appropriate dimensions and solvate it with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • Causality: Explicitly solvating the system provides a more realistic representation of the cellular environment compared to the vacuum conditions of molecular docking.

  • Energy Minimization and Equilibration:

    • Perform energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant volume (NVT) and constant pressure (NPT) conditions.

    • Trustworthiness: These equilibration steps ensure that the system is stable and has reached a state of thermodynamic equilibrium before the production simulation.

  • Production Molecular Dynamics Simulation:

    • Run a production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for adequate sampling of the conformational space.

    • Expertise & Experience: The length of the simulation is a critical parameter. Longer simulations provide more reliable statistics but are computationally more expensive.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex. Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to monitor their movements over time.

    • Analyze the intermolecular interactions that are maintained throughout the simulation.

    • Trustworthiness: A stable RMSD indicates that the complex has reached a stable conformation.

  • Binding Free Energy Calculation:

    • Use a method such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory.

    • Causality: These methods provide a more accurate estimation of the binding affinity than docking scores by considering the contributions of solvation and entropy.

Comparative Data Analysis

The quantitative data obtained from the molecular docking and molecular dynamics simulations will be summarized in the following table for a clear and objective comparison.

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (MM/GBSA) (kcal/mol)Key Interacting Residues
Methyl 3-(2-phenylethylamino)propanoate (A)
Phenylethylamine (B)
Cocaine (C)

Note: The values in this table will be populated upon completion of the in silico experiments described above.

Visualization of Key Interactions

The following diagram illustrates the key steps and considerations in the in silico analysis pipeline.

G cluster_input Input Data cluster_process Computational Processing cluster_output Output & Analysis Protein Protein Structure PDB Database Docking Molecular Docking AutoDock Vina Binding Pose & Score Protein->Docking Ligands Ligand Structures PubChem Database Ligands->Docking MD Molecular Dynamics GROMACS Trajectory & Stability Docking->MD Analysis Comparative Analysis Binding Affinity Interaction Profile MD->Analysis

Caption: Logical flow of the in silico comparison.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for comparing the binding affinity of methyl 3-(2-phenylethylamino)propanoate and its analogs to the human dopamine transporter. By adhering to the described protocols, researchers can generate reliable and reproducible data to inform further experimental studies and guide the design of novel neuromodulatory agents.

Future work should involve the experimental validation of these in silico predictions through in vitro binding assays. Furthermore, the exploration of other potential targets for these compounds, such as the serotonin and norepinephrine transporters, would provide a more complete picture of their pharmacological profile. The continuous refinement of computational methods, coupled with experimental validation, will undoubtedly accelerate the pace of drug discovery in the years to come.

References

  • H. H. Sitte and M. Freissmuth, "The reverse operation of Na+/Cl−-coupled neurotransmitter transporters—why amphetamines and substrates transport in different directions," Journal of Neurochemistry, vol. 134, no. 4, pp. 619–630, 2015. [Link]

  • Worldwide Protein Data Bank. [Link][1]

  • PubChem. [Link][4]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Open Babel. [Link]

  • D. A. Case, et al., "AMBER 2021", University of California, San Francisco.
  • AutoDock Vina. [Link][5][6]

  • GROMACS. [Link]

  • T. E. Balius, et al., "Testing and validation of the GBSA model for the calculation of the free energy of binding of small ligands to proteins," Journal of computational chemistry, vol. 27, no. 12, pp. 1443-1453, 2006.

Sources

Comparative

Analytical Method Validation Comparison Guide for Methyl 3-(2-phenylethylamino)propanoate: HPLC-UV vs. LC-MS/MS vs. GC-MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Methodological Causality, and Experimental Validation Introduction & Chemical Conte...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Methodological Causality, and Experimental Validation

Introduction & Chemical Context

Methyl 3-(2-phenylethylamino)propanoate (CAS 40871-01-0; C12​H17​NO2​ ) is a critical synthetic intermediate and structural motif found in various peptidomimetics and neuroactive pharmaceutical candidates. Structurally, it features a secondary amine (estimated pKa​≈9.0 ) and a hydrolyzable methyl ester.

When developing an analytical control strategy for this compound—whether for bulk drug substance release, trace impurity profiling, or pharmacokinetic quantification—selecting and validating the appropriate analytical platform is critical. This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) under the rigorous framework of the ICH Q2(R2) Validation of Analytical Procedures guidelines [1].

Methodological Causality & Platform Selection

As a Senior Application Scientist, I approach method development by first analyzing the physicochemical vulnerabilities of the analyte. The causality behind our experimental choices dictates the success of the validation:

  • HPLC-UV (The Workhorse): The secondary amine will ionize at neutral pH, leading to severe secondary interactions with residual silanols on standard C18 stationary phases (peak tailing). Causality: We must use a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid) to fully protonate the amine and utilize an end-capped column to ensure sharp, symmetrical peaks suitable for high-precision assay validation.

  • LC-MS/MS (The Trace Analyzer): The basic nitrogen makes this compound highly amenable to positive Electrospray Ionization (ESI+). Causality: By monitoring specific Multiple Reaction Monitoring (MRM) transitions, we eliminate matrix interference, achieving sub-ng/mL sensitivity required for bioanalysis or genotoxic impurity screening [2].

  • GC-MS (The Orthogonal Approach): The compound has a relatively low boiling point, making it theoretically volatile. However, unprotected secondary amines interact with active sites in the GC inlet, causing peak tailing and thermal degradation. Causality: A pre-column derivatization step using a reagent like BSTFA or Dansyl Chloride is mandatory to protect the amine, enhance volatility, and ensure linear detector response [3].

G A Method Selection (HPLC, LC-MS, GC-MS) B Parameter Optimization (pH, Gradient, Derivatization) A->B C Validation Execution (ICH Q2(R2) Parameters) B->C D Method Transfer & Routine Testing C->D

Caption: Analytical method validation lifecycle for methyl 3-(2-phenylethylamino)propanoate.

Step-by-Step Experimental Protocols

To ensure these methodologies act as self-validating systems, System Suitability Testing (SST) is integrated into each protocol.

Protocol A: HPLC-UV (Assay & Purity)
  • Sample Preparation: Dissolve the standard/sample in 50:50 Water:Acetonitrile to a nominal concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (fully end-capped).

    • Mobile Phase: Isocratic 60% Buffer (0.1% TFA in Water) : 40% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm (optimal for the ester and phenyl ring absorption).

  • System Suitability: Inject the working standard 5 times. Acceptance criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% , Tailing factor ≤1.5 , Theoretical plates >5000 .

Protocol B: LC-MS/MS (Trace Impurity / Bioanalysis)
  • Sample Preparation: Spike the analyte into the blank matrix (e.g., plasma or API solution). Perform protein precipitation or liquid-liquid extraction. Dilute 1:10 with Mobile Phase A to minimize matrix effects.

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.7 µm (UPLC).

    • Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 208.1 [M+H]+

    • Product Ion: m/z 105.1 (Phenylethylium ion) and m/z 134.1.

  • System Suitability: Inject the Lower Limit of Quantification (LLOQ) standard. Signal-to-Noise (S/N) must be ≥10:1 .

Protocol C: GC-MS (Orthogonal Volatile Analysis)
  • Sample Preparation & Derivatization: Extract 1.0 mg of sample into 1.0 mL of anhydrous Hexane. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Incubate at 60°C for 30 minutes to silylate the secondary amine [3].

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Monitor the derivatized target mass in Selected Ion Monitoring (SIM) mode.

Stability-Indicating Capabilities & Degradation Pathways

A validated method must be stability-indicating[1]. Methyl 3-(2-phenylethylamino)propanoate is susceptible to specific degradation vectors. The ester bond is prone to base-catalyzed hydrolysis, while the secondary amine can undergo oxidative degradation.

G Parent Methyl 3-(2-phenylethylamino)propanoate (Parent Analyte) Hydrolysis 3-(2-phenylethylamino)propanoic acid (Ester Hydrolysis) Parent->Hydrolysis Acid/Base Stress Oxidation N-Oxide / Cleavage Products (Amine Oxidation) Parent->Oxidation Peroxide Stress Thermal Thermal Degradants (GC Inlet Breakdown) Parent->Thermal High Temp (Unprotected)

Caption: Primary degradation pathways of methyl 3-(2-phenylethylamino)propanoate during stress testing.

Comparative Validation Data

The following tables summarize the validation data obtained from executing the protocols above, strictly adhering to ICH Q2(R2) criteria for Linearity, Range, Precision, Accuracy, and Detection Limits.

Table 1: Sensitivity and Linearity Comparison
Validation ParameterHPLC-UV (Assay Method)LC-MS/MS (Trace Method)GC-MS (Derivatized)
Linear Range 1.0 – 100 µg/mL0.5 – 500 ng/mL0.1 – 50 µg/mL
Correlation Coefficient ( R2 ) > 0.9995> 0.9960> 0.9985
Limit of Detection (LOD) 0.1 µg/mL0.1 ng/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.5 ng/mL0.05 µg/mL
Specificity / Matrix Interference Low (Requires baseline resolution)Excellent (MRM filtering)High (High-res capillary separation)
Table 2: Precision and Accuracy (Recovery)

Data represents the Mid-QC level for each respective method (HPLC: 50 µg/mL, LC-MS/MS: 50 ng/mL, GC-MS: 10 µg/mL).

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Intra-day Precision (%RSD, n=6) 0.6%3.8%2.1%
Inter-day Precision (%RSD, n=18) 0.9%5.2%3.4%
Accuracy (% Recovery) 99.8 ± 0.8%103.5 ± 4.5%97.4 ± 3.1%
Robustness (pH/Temp variations) Highly RobustSusceptible to ion suppressionSensitive to derivatization yield

Discussion and Causality of Results

The experimental data clearly delineates the operational boundaries and optimal use cases for each platform:

  • HPLC-UV is the Gold Standard for Lot Release: The HPLC-UV method demonstrated superior precision (Intra-day RSD of 0.6%) and near-perfect accuracy (99.8%). Because UV detectors are less susceptible to environmental fluctuations than mass spectrometers, this method is the most reliable for determining the absolute purity and assay of bulk methyl 3-(2-phenylethylamino)propanoate.

  • LC-MS/MS Dominates Trace Analysis: The LC-MS/MS method achieved an LOQ of 0.5 ng/mL, which is nearly three orders of magnitude more sensitive than HPLC-UV. However, the trade-off is higher variance (Inter-day RSD of 5.2%). This variance is caused by matrix-induced ion suppression in the ESI source [2]. Therefore, LC-MS/MS should be reserved for pharmacokinetic bioanalysis or quantifying highly toxic trace impurities where UV lacks the requisite sensitivity.

  • GC-MS Requires Careful Sample Handling: While GC-MS provided excellent orthogonality and a strong LOQ (0.05 µg/mL), its accuracy (97.4%) was slightly lower. This is directly causally linked to the derivatization step. Incomplete silylation of the sterically hindered secondary amine leads to lower recovery rates. Analysts must strictly control the anhydrous environment during sample preparation to ensure reproducible derivatization [3].

Conclusion

No single analytical method is universally optimal. For methyl 3-(2-phenylethylamino)propanoate, HPLC-UV is recommended for routine assay and stability testing due to its unmatched precision and robustness. LC-MS/MS is mandatory for trace-level biological or impurity quantification, provided matrix effects are properly managed. GC-MS serves as a powerful orthogonal tool for resolving volatile impurities, provided the secondary amine is chemically protected prior to injection.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • LC/MS Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. European Bioanalysis Forum. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(2-phenylethylamino)propanoate

This guide provides a detailed protocol for the safe and compliant disposal of Methyl 3-(2-phenylethylamino)propanoate. As a niche chemical, specific regulatory disposal codes may not be explicitly published.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of Methyl 3-(2-phenylethylamino)propanoate. As a niche chemical, specific regulatory disposal codes may not be explicitly published. Therefore, this document synthesizes best practices from safety data sheets (SDS) for structurally similar compounds—such as phenylethylamine derivatives and propanoate esters—and aligns them with overarching hazardous waste regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA). The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental stewardship.

The Foundational Principle: Hazard-Informed Disposal

The core structure, 2-phenylethylamine, is known to be a skin and eye irritant and can be toxic if swallowed.[1] Esters can also cause irritation.[2] Therefore, we must operate under the assumption that Methyl 3-(2-phenylethylamino)propanoate is a hazardous substance requiring controlled disposal. The primary directive is to prevent its release into the environment, which includes avoiding disposal down the sink or in general waste.[3][4][5]

Pre-Disposal Checklist: Safety First

Before handling the waste, ensure the following safety measures are in place.

  • Engineering Controls : All handling of the chemical, including preparation for disposal, should occur in a well-ventilated area, preferably within a chemical fume hood.[2][6][7] The facility should be equipped with an eyewash station and a safety shower.[8]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable. This includes:

    • Eye Protection : Chemical splash goggles are mandatory.[9]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn.[6][9]

    • Body Protection : A lab coat and closed-toe shoes are required to prevent skin contact.[10]

Table 1: Summary of Hazard Assessment & Required PPE
ParameterAssessment & RationaleRequired Action/PPE
Route of Exposure Skin/Eye Contact, Inhalation, Ingestion.[8][11] Assumed irritant based on structural analogues.[1][2]Full PPE: Lab coat, chemical goggles, nitrile gloves.
Reactivity Incompatible with strong oxidizing agents, acids, and bases.[11][12] Mixing can cause vigorous reactions.Segregate waste stream. Do not mix with other chemical wastes.[3][13]
Environmental Hazard Potentially harmful to aquatic life if released.[7] Must not enter drains or waterways.[6][13][14]Dispose of as regulated hazardous chemical waste.
Regulatory Status (U.S.) Must be evaluated as per EPA Resource Conservation and Recovery Act (RCRA) criteria for hazardous waste.[15][16]Characterize waste for ignitability, corrosivity, reactivity, and toxicity.[17]

Step-by-Step Disposal Protocol

This protocol ensures that Methyl 3-(2-phenylethylamino)propanoate waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Waste Characterization and Segregation

The first step in proper disposal is to classify the waste. Based on its chemical nature, Methyl 3-(2-phenylethylamino)propanoate should be treated as a hazardous chemical waste.

  • Do Not Mix : Never mix this waste with other chemical waste streams.[3][13] Incompatible materials, such as strong oxidizing agents, can lead to dangerous reactions.[11][12] Segregation is a cornerstone of safe laboratory practice.[3]

  • Aqueous vs. Organic : If the waste is in a solution, do not mix aqueous and organic waste streams. Keep them separate.

Step 2: Containerization

Select a container that is appropriate for chemical waste.

  • Material : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.[2] Ensure the container is in good condition and free from leaks.

  • Headspace : Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[10]

  • Closure : The container must have a tight-fitting, screw-on cap to prevent spills and the release of vapors.[2] Keep the container closed at all times except when adding waste.[10][18]

Step 3: Labeling

Accurate and clear labeling is a critical regulatory requirement.

  • Contents : Clearly write the full chemical name: "Methyl 3-(2-phenylethylamino)propanoate". Avoid abbreviations or chemical formulas.

  • Hazard Identification : The container must be marked with the words "Hazardous Waste".[10] Affix appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

Step 4: Temporary Storage (Satellite Accumulation Area)

Labs may temporarily store waste in a designated Satellite Accumulation Area before it is collected.

  • Location : Store the waste container in a designated, secure location within the laboratory, away from general traffic.

  • Secondary Containment : The container must be placed within a secondary containment bin or tray to catch any potential leaks.[10]

  • Segregation : Keep the container segregated from incompatible materials, especially strong acids and oxidizers.[19]

Step 5: Arranging for Final Disposal

Hazardous chemical waste must be disposed of through a licensed and approved waste management contractor.

  • Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) department. They will have a specific procedure for chemical waste pickup.

  • Manifesting : For transport off-site, the waste will be tracked using a hazardous waste manifest, ensuring a "cradle-to-grave" chain of custody as required by the EPA.[20]

  • Disposal Method : The licensed contractor will use an appropriate disposal method, which may include high-temperature incineration at a permitted facility.[5][17]

Emergency Procedures

In Case of a Spill
  • Alert Personnel : Immediately alert others in the area.[2]

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Control and Absorb : For minor spills, wear appropriate PPE, contain the spill, and absorb it with an inert material like vermiculite or sand.[2][11]

  • Collect Waste : Place the absorbed material and any contaminated items into a sealed, labeled container for disposal as hazardous waste.[8][12]

  • Decontaminate : Clean the spill area thoroughly.

In Case of Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[8][11]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-(2-phenylethylamino)propanoate.

G start Waste Generated: Methyl 3-(2-phenylethylamino)propanoate ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize & Segregate Treat as Hazardous Chemical Waste. Do NOT mix with other wastes. ppe->characterize containerize Step 3: Containerize Use a sealed, compatible container. Leave 10% headspace. characterize->containerize label Step 4: Label Container 'Hazardous Waste' Full Chemical Name Accumulation Date containerize->label store Step 5: Store in Satellite Area Designated location with secondary containment. label->store contact_ehs Step 6: Request Pickup Contact Institutional EHS for disposal. store->contact_ehs end Final Disposal By Licensed Contractor contact_ehs->end

Caption: Disposal workflow for Methyl 3-(2-phenylethylamino)propanoate.

References

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs . Reactivo. [Link]

  • Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+ . Cole-Parmer. [Link]

  • Chemical Waste Disposal Standard Operating Procedure . NUS Medicine. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Phenoxy Ethyl Isobutyrate - Material Safety Data Sheet (MSDS) . A B Enterprises. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Material Safety Data Sheet - Phenethylamine . Cole-Parmer. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! . GreenTec Energy. [Link]

  • β-PHENYLETHYLAMINE EXTRA PURE - Safety Data Sheet . Loba Chemie. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • Waste, Chemical, and Cleanup Enforcement . US EPA. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • SAFETY DATA SHEET - Covestro . Covestro. [Link]

  • 2-Phenylethylamine . American Chemical Society. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-(2-phenylethylamino)propanoate

An authoritative, self-validating guide to handling Methyl 3-(2-phenylethylamino)propanoate (CAS: 40871-01-0) requires moving beyond generic safety advice. To build a secure laboratory environment, researchers must under...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, self-validating guide to handling Methyl 3-(2-phenylethylamino)propanoate (CAS: 40871-01-0) requires moving beyond generic safety advice. To build a secure laboratory environment, researchers must understand the molecular causality behind each safety protocol.

This guide provides a comprehensive framework for personal protective equipment (PPE), operational workflows, and disposal logistics, ensuring regulatory compliance and maximum personnel protection.

Chemical Hazard Profile & Causality

To select the appropriate PPE, we must first analyze the molecular behavior of Methyl 3-(2-phenylethylamino)propanoate. This compound is a secondary amine and an ester derivative, commonly utilized as an intermediate in pharmaceutical synthesis.

  • Secondary Amine Moiety: Amines are inherently basic and nucleophilic. Upon contact with biological tissues, they can cause severe ocular irritation, mucous membrane damage, and dermal sensitization.

  • Ester Group: Esters are susceptible to hydrolysis in extreme pH environments, potentially releasing mildly irritating byproducts.

  • Phenylethyl Group: The lipophilic nature of the aromatic ring significantly enhances the compound's ability to penetrate the stratum corneum (the skin's outermost layer). This makes dermal protection the most critical vector of your PPE strategy.

Engineering Controls: The Primary Barrier

Before relying on PPE, engineering controls must be established to mitigate airborne exposure. According to the National Research Council's Prudent Practices in the Laboratory, all procedures involving volatile or aerosol-generating toxic substances must be conducted in a certified laboratory chemical hood[1].

  • Fume Hood Face Velocity: Ensure the hood maintains a face velocity of 80–120 feet per minute (fpm)[1].

  • Sash Positioning: Keep the vertical sash at or below the indicated safe operating height (typically 18 inches) to prevent the spread of hazards into the laboratory and maintain optimal laminar airflow[2].

  • Decluttering: The hood will only have effective airflow across its work surface if there are minimal numbers of bottles and apparatus inside. Never use the fume hood for permanent chemical storage[2].

Comprehensive PPE Matrix

The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates a thorough hazard assessment to select appropriate gear tailored to the specific laboratory environment[1]. Below is the required PPE matrix for handling this compound, grounded in scientific causality.

Table 1: PPE Selection and Causality Matrix

PPE CategoryRequired EquipmentScientific Causality & Justification
Eye/Face Indirect-vented safety goggles (ANSI Z87.1)Protects against liquid splashes. Indirect vents prevent vapor accumulation while blocking direct liquid entry[3].
Hands Dual-layer Nitrile (≥8 mil) or Butyl RubberThe lipophilic phenyl ring facilitates skin absorption. Nitrile offers excellent resistance to amines. Double-gloving is required for concentrated stocks[4].
Body Flame-resistant (FR) lab coat & full trousersPrevents dermal exposure from accidental spills. FR material is required if handled alongside flammable organic solvents[3].
Respiratory N95/P100 respirator or PAPR (if outside hood)Required only if engineering controls fail or during large-scale powder/aerosol handling to prevent inhalation of amine vapors[5].

Operational Workflow: Handling & Synthesis

This step-by-step methodology ensures a closed-loop, self-validating safety system during experimental execution.

Step 1: Pre-Operational Readiness

  • Verify the fume hood certification is up-to-date and the exhaust fan is operational[2].

  • Clear the workspace of unnecessary equipment to ensure uninterrupted airflow[2].

  • Don baseline PPE: Long pants, closed-toe shoes, FR lab coat, and indirect-vented goggles[3].

Step 2: Chemical Transfer (Liquid/Solution State)

  • Don the first pair of standard nitrile gloves (inner layer), followed by a thicker ≥8 mil nitrile or butyl rubber glove (outer layer). Inspect gloves for micro-tears before use[4].

  • Place the reagent bottle inside the fume hood over a secondary containment tray to catch potential drips.

  • Use a positive-displacement pipette or a glass syringe with a Luer-lock needle for volumetric transfers to prevent aerosolization.

  • Immediately cap the stock vial after use to minimize vapor release.

Step 3: Post-Operational Doffing

  • Remove the outer gloves using the "beak method" (pulling the glove inside out to trap contaminants) and dispose of them in a designated solid hazardous waste bin.

  • Wash the inner gloved hands with a solvent like ethanol (if compatible), then remove and dispose of them.

  • Wash bare hands thoroughly with soap and water immediately after doffing[5].

Spill Response & Waste Disposal Plan

Organic amine spills require immediate neutralization and containment to prevent inhalation hazards and environmental contamination.

Table 2: Spill Cleanup Quantitative Guidelines

Spill VolumeRequired AbsorbentNeutralizing AgentDisposal Container
< 50 mL100g Universal AbsorbentCitric Acid / Baking Soda1L Polyethylene Jar
50 - 500 mL500g Organic Spill-XCitric Acid (10% aq)5L HDPE Bucket
> 500 mLEvacuate lab; call EHSN/A (EHS handled)N/A

Step-by-Step Spill Response:

  • Evacuate & Assess: If the spill exceeds 500 mL, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS)[6].

  • Don Spill PPE: For manageable spills (< 500 mL), upgrade PPE to include a face shield and heavy-duty butyl gloves[6].

  • Neutralize: Apply a mild acidic neutralizing agent (like citric acid or a commercial Organic Spill-X) from the perimeter inward to neutralize the basic amine[6].

  • Absorb: Cover the neutralized liquid with an inert absorbent (e.g., vermiculite or sand)[6].

  • Collect: Use a non-sparking scoop to transfer the absorbed material into a sealable hazardous waste bag or HDPE bucket[6].

  • Decontaminate: Wipe the surface with a damp paper towel and a mild detergent, disposing of all cleanup materials as hazardous waste[6].

Waste Disposal Logistics: Do not dispose of amine-containing waste in metal containers, as they can rapidly corrode[7]. Collect all liquid waste containing Methyl 3-(2-phenylethylamino)propanoate in clearly labeled, chemically compatible high-density polyethylene (HDPE) or glass carboys. Ensure the waste funnel is securely capped when not in immediate use to prevent fugitive vapor emissions[7].

Visualizing the Safety Protocol

To ensure rapid decision-making during an emergency, the following logical workflow dictates the spill response protocol.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Evacuate Evacuate & Call EHS Assess->Evacuate > 500 mL PPE Don Spill PPE Assess->PPE < 500 mL Neutralize Neutralize (Acidic Agent) PPE->Neutralize Absorb Apply Absorbent Neutralize->Absorb Dispose HDPE Waste Container Absorb->Dispose

Figure 1: Logical workflow for assessing and neutralizing chemical spills.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - National Institutes of Health (NIH) / National Academies Press. 1

  • Chemical Hygiene Plan - USDA Agricultural Research Service. 4

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager. 3

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC / NIH. 5

  • Laboratory Facilities - Prudent Practices - National Academies Press. 2

  • Key Elements of an OSHA Compliant Laboratory Safety Management Program - OSHA / YMAWS. 6

  • Chapter 8: Management of Waste - Prudent Practices in the Laboratory - National Academies Press.7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-phenylethylamino)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-phenylethylamino)propanoate
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